NTPDase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20FN3OS2 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C24H20FN3OS2/c1-16(19-12-13-20(21(25)14-19)18-10-6-3-7-11-18)22(29)26-23-27-28-24(31-23)30-15-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,27,29) |
InChI Key |
MDYZXAOAWIXHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
NTPDase-IN-2 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of NTPDase2 and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to NTPDase2
Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L1, is a cell surface-bound enzyme that plays a crucial role in regulating purinergic signaling.[1] This signaling pathway, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), is vital for a multitude of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[2][3] NTPDase2 is an integral membrane protein with its catalytic site facing the extracellular space.[1]
Core Mechanism of Action of NTPDase2
The primary function of NTPDase2 is the hydrolysis of extracellular nucleoside triphosphates, with a strong preference for ATP.[4] Unlike other members of the NTPDase family, such as NTPDase1, which hydrolyzes ATP and ADP at similar rates, NTPDase2 is a preferential ecto-ATPase.[1][4] The enzymatic reaction catalyzed by NTPDase2 is the sequential hydrolysis of the γ and β phosphate groups of ATP, leading to the production of ADP and subsequently adenosine monophosphate (AMP). However, due to its significantly lower affinity for ADP, the primary product of NTPDase2 activity in a physiological context is ADP.[4]
The accumulation of ADP in the extracellular space is a key consequence of NTPDase2 activity. This ADP can then act as an agonist for various P2Y receptors, specifically P2Y₁, P2Y₁₂, and P2Y₁₃.[4] By converting ATP to ADP, NTPDase2 effectively terminates signaling through ATP-gated P2X receptors and certain P2Y receptors (P2Y₂, P2Y₄, and P2Y₁₁) while promoting signaling through ADP-sensitive P2Y receptors.[4]
Mechanism of Action of NTPDase2 Inhibition
The inhibition of NTPDase2 disrupts this regulated hydrolysis of extracellular ATP. By blocking the catalytic activity of NTPDase2, inhibitors prevent the conversion of ATP to ADP. This leads to two primary consequences for purinergic signaling:
-
Increased Extracellular ATP Concentration: The lifetime of extracellular ATP is prolonged, leading to enhanced activation of ATP-gated P2X receptors and ATP-sensitive P2Y receptors.
-
Decreased Extracellular ADP Concentration: The production of ADP is significantly reduced, leading to diminished activation of ADP-sensitive P2Y receptors (P2Y₁, P2Y₁₂, and P2Y₁₃).[4]
This shift in the balance of extracellular purine nucleotides can have profound effects on cellular function. For instance, in the context of thrombosis, NTPDase2 on subendothelial cells converts released ATP to ADP, which is a potent platelet activator.[4] A selective inhibitor of NTPDase2 could therefore have antithrombotic effects by reducing ADP-mediated platelet aggregation.[4]
Quantitative Data on NTPDase2 Inhibition
Significant progress has been made in developing selective inhibitors for NTPDase2. One such inhibitor, a uridine-5'-carboxamide derivative designated as compound 19a (PSB-6426) , has demonstrated potent and selective competitive inhibition of human NTPDase2.[4][5]
| Inhibitor | Target | Inhibition Constant (Kᵢ) | IC₅₀ | Mechanism of Action | Selectivity |
| 19a (PSB-6426) | Human NTPDase2 | 8.2 µM[4][5] | 42 µM[4] | Competitive[4][5] | Selective vs. NTPDase1, NTPDase3, NTPDase8 and P2Y₂, P2Y₄, P2Y₆ receptors[4][5] |
Signaling Pathway Diagrams
Caption: Purinergic signaling pathway modulated by NTPDase2.
Caption: Effect of NTPDase2 inhibition on purinergic signaling.
Experimental Protocols
Protocol for NTPDase Inhibition Assay
This protocol is adapted from a method used for the characterization of NTPDase2 inhibitors.[4]
1. Materials and Reagents:
-
Membrane preparations containing human NTPDase2 (e.g., from transfected COS-7 or HEK293 cells)
-
ATP (substrate)
-
Test inhibitors
-
Reaction Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4
-
UMP (internal standard for capillary electrophoresis)
-
Deionized water
-
DMSO (for dissolving inhibitors with low water solubility)
2. Instrumentation:
-
Capillary Electrophoresis (CE) system with UV detection
-
Thermostated incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
3. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ATP in deionized water.
-
Dissolve test inhibitors in deionized water or DMSO to prepare stock solutions.
-
Prepare the reaction buffer and store at 4°C.
-
-
Enzyme Inhibition Assay:
-
The final reaction volume is 100 µL.
-
In a microcentrifuge tube, add the following in order:
-
Reaction buffer
-
ATP to a final concentration of 400 µM.
-
Different concentrations of the test inhibitor (or vehicle control).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an appropriate dilution of the NTPDase2-containing membrane preparation.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Terminate the reaction by heating at 99°C for 5 minutes.
-
Centrifuge the tubes to pellet any precipitate.
-
-
Analysis of Product Formation by Capillary Electrophoresis:
-
Dilute an aliquot of the supernatant from the reaction mixture with deionized water containing a known concentration of UMP as an internal standard.
-
Analyze the sample using a CE system to separate and quantify the substrate (ATP) and the product (ADP or AMP).
-
Monitor the separation by UV absorbance.
-
-
Data Analysis:
-
Calculate the amount of product formed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
For determining the mechanism of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (ATP) and the inhibitor. Analyze the data using Lineweaver-Burk plots.[4]
-
Caption: Experimental workflow for an NTPDase2 inhibition assay.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide to NTPDase-IN-2: A Selective NTPDase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NTPDase-IN-2, a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2). This document includes detailed experimental protocols and visual representations of relevant signaling pathways and workflows to support researchers in the fields of pharmacology, oncology, and immunology.
Introduction to NTPDases and Purinergic Signaling
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Specifically, NTPDases 1, 2, 3, and 8 are located on the cell surface and modulate the concentrations of ATP and ADP, which are ligands for P2X and P2Y receptors.[2] This regulation is crucial for a variety of physiological processes, including neurotransmission, immune responses, and platelet aggregation.[3][4]
NTPDase2 (also known as CD39L1) preferentially hydrolyzes ATP to ADP.[5][6] The resulting ADP can then activate specific P2Y receptors (e.g., P2Y1, P2Y12, P2Y13), leading to various downstream cellular effects.[7] Given their role in modulating these signaling pathways, NTPDases have emerged as promising therapeutic targets for a range of diseases, including cancer, thrombosis, and inflammatory disorders.[4]
Chemical Structure and Properties of this compound
This compound (also referred to as compound 5g in associated literature) is a potent and selective inhibitor of human NTPDase2.[8] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(5-(benzylthiomethyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)phenyl)propanamide |
| Molecular Formula | C24H20FN3OS2 |
| Molecular Weight | 449.56 g/mol |
| SMILES String | CC(C1=CC=C(C(F)=C1)C2=CC=CC=C2)C(NC3=NN=C(S3)SCC4=CC=CC=C4)=O |
| CAS Number | 2883147-47-3 |
| Solubility | 10 mM in DMSO |
Biological Activity and Quantitative Data
This compound has been characterized as a selective, non-competitive inhibitor of human NTPDase2. The following table summarizes its inhibitory activity against various human NTPDase isoforms.
| Target | IC50 (µM) | Inhibition Type | Km (µM) for h-NTPDase-2 |
| h-NTPDase-2 | 0.04 | Non-competitive | 74 |
| h-NTPDase-8 | 2.27 | - | - |
| h-NTPDase-1 | - | Non-competitive | - |
Data sourced from MedchemExpress and Immunomart, referencing Abbas S, et al. (2022).[8]
Signaling Pathway of NTPDase2 in Purinergic Signaling
The following diagram illustrates the role of NTPDase2 in the purinergic signaling pathway and the mechanism of inhibition by this compound. Extracellular ATP, released from cells, acts as a signaling molecule. NTPDase2 hydrolyzes ATP to ADP, which can then activate P2Y receptors, initiating downstream signaling cascades. This compound blocks the activity of NTPDase2, leading to an accumulation of extracellular ATP and a reduction in ADP-mediated signaling.
Caption: NTPDase2 signaling pathway and inhibition by this compound.
Experimental Protocols
NTPDase Inhibition Assay using Malachite Green Method
This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
Materials:
-
NTPDase enzymes (recombinant human NTPDase1, -2, -3, or -8)
-
ATP (substrate)
-
This compound (or other test compounds)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Malachite Green Reagent A: 0.6 mM Malachite Green in water
-
Malachite Green Reagent B: 20 mM Ammonium Molybdate in 1.5 M Sulfuric Acid
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600-630 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 2%.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 25 µL of the appropriate NTPDase enzyme solution (e.g., ~100 ng of protein for COS-7 cell membrane preparations) to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 22.5 µL of ATP solution to each well. The final ATP concentration should be around the Km value of the specific NTPDase isoform (e.g., 100 µM for NTPDase2).
-
The total reaction volume is 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 20 µL of Malachite Green Reagent A followed by 30 µL of Malachite Green Reagent B.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control (denatured enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 of an NTPDase inhibitor.
Caption: Workflow for determining the IC50 of an NTPDase inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of NTPDase2 in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for elucidating the therapeutic potential of NTPDase2 inhibition. The detailed protocols and diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors.
Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use. Researchers should adhere to all applicable safety guidelines when handling this and other chemical reagents.
References
- 1. Purinergic Signaling in Oral Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Extracellular ATP activates multiple signalling pathways and potentiates growth factor-induced c-fos gene expression in MCF-7 breast cancer cells – IGMM [igmm.cnrs.fr]
- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Target Specificity and Selectivity of the NTPDase2 Inhibitor PSB-6426
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of PSB-6426, a potent and selective inhibitor of Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2). This document details the available quantitative data, experimental methodologies for its characterization, and the relevant signaling pathways, presented through structured tables and diagrams to facilitate understanding and application in research and drug development. While the prompt specified "NTPDase-IN-2," this name does not correspond to a known specific molecule in publicly available scientific literature. Therefore, this guide focuses on PSB-6426 (also known as compound 19a), which is recognized as the first potent and selective inhibitor of human NTPDase2.[1]
Target Specificity and Selectivity Profile
PSB-6426 is a competitive inhibitor of human NTPDase2 with a reported inhibitor constant (Ki) of 8.2 µM.[1] It is a nucleotide mimetic derived from uridine-5'-carboxamide and is noted for its high selectivity for NTPDase2 over other ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and certain purinergic P2Y receptors.[1]
Quantitative Inhibition Data
The following table summarizes the known quantitative inhibitory activity of PSB-6426 against its primary target, human NTPDase2.
| Target | Inhibitor | Ki (µM) | Inhibition Type |
| hNTPDase2 | PSB-6426 | 8.2 | Competitive |
Table 1: Quantitative inhibition data for PSB-6426 against human NTPDase2.[1]
Selectivity Profile
| Off-Target | Species | Activity at 100 µM |
| P2Y2 Receptor | Human | Inactive |
| P2Y4 Receptor | Human | Inactive |
| P2Y6 Receptor | Rat | Inactive |
Table 2: Selectivity profile of PSB-6426 against uracil nucleotide-activated P2Y receptors.[1]
Experimental Protocols
The characterization of PSB-6426 and other NTPDase inhibitors has been primarily achieved through capillary electrophoresis-based enzyme assays. This method allows for the direct measurement of substrate turnover and the effects of inhibitors.
NTPDase Inhibition Assay using Capillary Electrophoresis
This protocol outlines the general procedure for determining the inhibitory activity of compounds against NTPDase enzymes.
Objective: To quantify the inhibition of NTPDase activity by a test compound.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, or 8) expressed in COS-7 or HEK 293 cells, with membrane preparations used as the enzyme source.[1]
-
Substrate: Adenosine triphosphate (ATP), typically at a concentration of 400 µM.[1]
-
Test inhibitor (e.g., PSB-6426) at various concentrations.
-
Reaction buffer.
-
Capillary electrophoresis (CE) system with UV detection.
Procedure:
-
Enzyme Preparation: Membrane preparations containing the NTPDase enzyme of interest are prepared from transfected cells.
-
Reaction Mixture Preparation: The test inhibitor is pre-incubated with the enzyme-containing membrane preparation in a reaction vial.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the ATP substrate.
-
Incubation: The reaction is allowed to proceed for a defined period under controlled temperature.
-
Termination of Reaction: The reaction is stopped, typically by heat inactivation or the addition of a quenching agent.
-
Analysis by Capillary Electrophoresis: The reaction mixture is analyzed by CE to separate and quantify the substrate (ATP) and the product (ADP or AMP, depending on the NTPDase isoform).
-
Data Analysis: The amount of product formed in the presence of the inhibitor is compared to the amount formed in a control reaction without the inhibitor. This data is used to calculate the percentage of inhibition and, subsequently, the IC50 or Ki value.
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
NTPDase2 plays a crucial role in the purinergic signaling pathway by modulating the extracellular concentrations of nucleotides. It preferentially hydrolyzes ATP to ADP. This action terminates the signaling of ATP-sensitive P2X and some P2Y receptors while generating ADP, which is an agonist for other P2Y receptors (P2Y1, P2Y12, and P2Y13).
Caption: Purinergic signaling pathway modulated by NTPDase2.
Experimental Workflow for NTPDase Inhibitor Screening
The discovery and characterization of novel NTPDase inhibitors typically follow a structured workflow, from initial screening to detailed biochemical and cellular characterization.
References
In-Depth Technical Guide: NTPDase-IN-2 Binding Affinity to Human NTPDase2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of NTPDase-IN-2 to human NTPDase2 (ecto-nucleoside triphosphate diphosphohydrolase 2), a key enzyme in the regulation of purinergic signaling. This document outlines quantitative binding data, detailed experimental methodologies for characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation: Binding Affinity of this compound
The inhibitory potency of this compound against human NTPDase2 has been characterized, providing valuable data for its use as a selective pharmacological tool. The key quantitative metrics are summarized below.
| Compound | Target | Parameter | Value | Notes |
| This compound | Human NTPDase2 | IC50 | 0.04 µM | The half maximal inhibitory concentration, indicating high potency. |
| This compound | Human NTPDase8 | IC50 | 2.27 µM | Demonstrates selectivity for NTPDase2 over NTPDase8. |
| ATP (Substrate) | Human NTPDase2 | Km | 74 µM | The Michaelis constant, representing the substrate concentration at which the enzyme reaches half of its maximum velocity. |
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound against NTPDase2 typically involves enzymatic assays that measure the hydrolysis of ATP. Two common and robust methods are the Malachite Green Assay and the Fluorescence Polarization Immunoassay.
Malachite Green Assay for NTPDase Activity
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.
Principle: The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.
Materials:
-
Human recombinant NTPDase2
-
This compound
-
ATP (substrate)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Malachite Green Reagent: Solution of malachite green (e.g., 0.6 mM) and ammonium molybdate (e.g., 20 mM) in sulfuric acid (e.g., 1.5 M)
-
96-well microplates
-
Plate reader capable of measuring absorbance at ~600-660 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations for IC50 determination.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a defined amount of human NTPDase2 to each well. Add the different concentrations of this compound to the respective wells. The final DMSO concentration should be kept low (e.g., ≤ 2%) to avoid interference. Incubate the enzyme and inhibitor mixture at 37°C for a short period (e.g., 5 minutes) to allow for binding.
-
Enzymatic Reaction: Initiate the reaction by adding a specific concentration of ATP to each well. The ATP concentration is typically set near the Km value of the enzyme (e.g., 100 µM for NTPDase2) to ensure sensitive detection of inhibition.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 15 minutes), ensuring that the substrate conversion is within the linear range (typically 10-20%).[1]
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent.[1] This reagent also serves as the detection agent. Allow the color to develop for a set time (e.g., 20 minutes) at room temperature.[1]
-
Data Acquisition: Measure the absorbance of the green complex in each well using a plate reader at a wavelength between 600 and 660 nm.[1][2]
-
Data Analysis: Correct the absorbance values by subtracting the background from wells containing denatured enzyme.[1] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Fluorescence Polarization Immunoassay for NTPDase Activity
This is a sensitive and high-throughput method for measuring the products of NTPDase reactions.
Principle: The assay measures the displacement of a fluorescently labeled nucleotide tracer from a specific antibody by the ADP product of the NTPDase2 reaction. This displacement leads to a decrease in fluorescence polarization.[3][4]
Materials:
-
Human recombinant NTPDase2
-
This compound
-
ATP (substrate)
-
ADP-specific antibody
-
Fluorescently labeled ADP tracer
-
Assay Buffer
-
384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution containing the ADP-specific antibody and the fluorescent ADP tracer.
-
Enzymatic Reaction: In a 384-well plate, add NTPDase2 and the various concentrations of this compound. Initiate the reaction by adding ATP. For competitive inhibitor screening, a low substrate concentration (below Km) is often used.[3][4]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period to allow for ADP production.
-
Detection: Stop the enzymatic reaction and add the antibody-tracer mixture. Allow this mixture to incubate and reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced, and therefore inversely proportional to the activity of NTPDase2 in the presence of the inhibitor. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the Malachite Green Assay.
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway and the Role of NTPDase2
NTPDase2 is a critical regulator of purinergic signaling, which is mediated by extracellular nucleotides like ATP and its breakdown products.
Caption: Purinergic signaling cascade and the inhibitory action of this compound.
In this pathway, extracellular ATP, released from cells, can activate P2X and certain P2Y receptors, leading to various cellular responses.[5] NTPDase2 plays a crucial role by hydrolyzing ATP to ADP.[6] This action terminates ATP-mediated signaling while producing ADP, which in turn can activate a different subset of P2Y receptors.[7] Further degradation of ADP to AMP and then to adenosine by other ectonucleotidases leads to the activation of P1 receptors.[5] this compound, by inhibiting NTPDase2, is expected to prolong the signaling effects of ATP and reduce the generation of ADP, thereby shifting the balance of purinergic receptor activation.
Experimental Workflow for Characterizing this compound
A logical workflow is essential for the comprehensive characterization of a novel enzyme inhibitor like this compound.
Caption: A structured workflow for the characterization of NTPDase inhibitors.
This workflow begins with initial in vitro screening to identify inhibitory activity, followed by detailed characterization of potency (IC50), selectivity against other related enzymes, and the mechanism of inhibition. Subsequent cell-based assays are crucial to confirm that the inhibitor can engage its target in a cellular context, modulate the intended biological pathway, and to assess any potential cytotoxicity. This systematic approach provides a comprehensive understanding of the inhibitor's properties and its potential as a research tool or therapeutic agent.
References
- 1. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
NTPDase-IN-2 (PSB-6426): A Technical Guide to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NTPDase-IN-2, identified as PSB-6426, a potent and selective competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). NTPDase2 is a cell surface enzyme that preferentially hydrolyzes extracellular ATP to ADP, playing a crucial role in purinergic signaling. Modulation of this pathway through NTPDase2 inhibition presents a promising therapeutic strategy for a range of conditions, including ischemic stroke, cancer, and neuroinflammatory diseases. This document details the mechanism of action, synthesis, and key experimental data for PSB-6426 and other relevant NTPDase2 inhibitors. It also provides detailed protocols for essential in vitro assays and visualizes the core signaling pathways and experimental workflows.
Introduction: The Role of NTPDase2 in Purinergic Signaling
Extracellular nucleotides such as ATP and ADP are critical signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors. The concentration and duration of these signals are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. Among these, the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family, particularly NTPDase1, 2, 3, and 8, are key players in the hydrolysis of nucleoside tri- and diphosphates.
NTPDase2 (also known as CD39L1) exhibits a distinct substrate preference, favoring the hydrolysis of ATP to ADP over the further conversion of ADP to AMP. This leads to a transient accumulation of ADP, a key agonist for P2Y1, P2Y12, and P2Y13 receptors, which are involved in processes such as platelet aggregation and inflammation. The strategic inhibition of NTPDase2, therefore, offers a targeted approach to modulate purinergic signaling for therapeutic benefit.[1]
This compound (PSB-6426): A Selective NTPDase2 Inhibitor
This compound, identified in the scientific literature as compound 19a or PSB-6426 , is a uridine-5'-carboxamide derivative that acts as a potent and selective competitive inhibitor of human NTPDase2.[1][2] Its uncharged nature at physiological pH suggests potential for oral bioavailability, a significant advantage over many existing nucleotide-based inhibitors.[1][2]
Chemical Structure and Synthesis
PSB-6426 is a nucleotide mimetic where the phosphate group is replaced by a phosphonic acid ester linked to the 5'-position of uridine via an amide bond.[1][2]
Full Chemical Name: 4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester[2]
Synthesis Overview: The synthesis of PSB-6426 and related uridine-5'-carboxamide derivatives involves the coupling of uridine-5'-carboxylic acid with a suitable linker attached to a phosphonic acid diethyl ester moiety. The use of coupling reagents such as benzotriazol-1-yl-oxy-trispyrrolidinophosphonium hexafluorophosphate (PyBOP) has been reported to be effective in forming the amide bond.[1]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of PSB-6426 and other relevant NTPDase2 inhibitors are summarized in the tables below. Data is compiled from in vitro assays, primarily capillary electrophoresis-based methods.
Table 1: Inhibitory Activity of PSB-6426 against Human NTPDase Isoforms [1]
| Compound | Target NTPDase | Ki (μM) | IC50 (μM) | Inhibition Type |
| PSB-6426 (19a) | NTPDase2 | 8.2 | 42 | Competitive |
| PSB-6426 (19a) | NTPDase1 | > 100 | - | - |
| PSB-6426 (19a) | NTPDase3 | > 100 | - | - |
| PSB-6426 (19a) | NTPDase8 | > 100 | - | - |
Table 2: Comparative Inhibitory Activity of Selected NTPDase2 Inhibitors
| Compound | Target NTPDase | IC50 (μM) | Notes |
| PSB-6426 (19a) | NTPDase2 | 42[1] | Selective for NTPDase2 |
| Compound 20c | NTPDase2 | 101[1] | Uridine-5'-carboxamide derivative |
| Compound 20a | NTPDase2 | 374[1] | Uridine-5'-carboxamide derivative |
| Quinoline derivative 3b | NTPDase2 | 0.77[3] | Potent inhibitor |
| Imidazooxazole derivative 1c | NTPDase2 | 0.29[3] | Selective inhibitor |
Signaling Pathways and Experimental Workflows
NTPDase2 Signaling Pathway
The following diagram illustrates the central role of NTPDase2 in the purinergic signaling cascade.
Caption: NTPDase2 in the purinergic signaling cascade.
Experimental Workflow: In Vitro NTPDase Inhibition Assay
The diagram below outlines a typical workflow for assessing the inhibitory activity of compounds against NTPDase enzymes using a capillary electrophoresis-based assay.
Caption: Workflow for NTPDase inhibition assay.
Experimental Protocols
Capillary Electrophoresis (CE) Assay for NTPDase Activity
This method allows for the direct quantification of the substrate (ATP) and products (ADP, AMP) of the NTPDase reaction.
Materials:
-
NTPDase-expressing cell membrane preparations (e.g., from transfected COS-7 cells)
-
ATP substrate solution (e.g., 400 µM in reaction buffer)
-
Test inhibitor (e.g., PSB-6426) dissolved in DMSO
-
Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Capillary Electrophoresis (CE) system with UV detection
-
Polyacrylamide-coated capillary
-
Running Buffer: 50 mM phosphate buffer, pH 6.5
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a reaction vial, mix the NTPDase-containing membrane preparation with the desired concentration of the test inhibitor. Allow to pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 15 minutes) or by adding a quenching solution.
-
CE Analysis:
-
Inject a small volume of the reaction mixture into the polyacrylamide-coated capillary of the CE system.
-
Apply a reverse polarity voltage to separate the negatively charged ATP, ADP, and AMP.
-
Detect the separated nucleotides by their UV absorbance at 210 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to ATP, ADP, and AMP.
-
Calculate the percentage of substrate conversion and the percentage of inhibition at each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, given the Kₘ of the enzyme for the substrate.
-
Malachite Green Assay for NTPDase Activity
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP.
Materials:
-
NTPDase-expressing cell membrane preparations
-
ATP substrate solution (e.g., 100 µM for NTPDase2)
-
Test inhibitor (e.g., PSB-6426)
-
Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Malachite Green Reagent A: 0.6 mM malachite green in water
-
Malachite Green Reagent B: 20 mM ammonium molybdate in 1.5 M sulfuric acid
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the NTPDase enzyme preparation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the ATP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 20 µL of Malachite Green Reagent A followed by 30 µL of Malachite Green Reagent B to each well.
-
Incubation: Incubate the plate at room temperature for 20 minutes to allow the color to develop.
-
Measurement: Measure the absorbance of each well at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the negative control (denatured enzyme) from all readings.
-
Generate a standard curve using known concentrations of phosphate.
-
Convert the absorbance readings of the samples to the amount of phosphate released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the CE assay.
-
Therapeutic Potential of NTPDase2 Inhibition
The selective inhibition of NTPDase2 holds significant therapeutic promise in several key areas:
-
Ischemic Stroke: During cerebral ischemia, excessive ATP is released, leading to excitotoxicity. By inhibiting NTPDase2, the conversion of ATP to the pro-thrombotic and pro-inflammatory ADP is reduced. This may help to limit the secondary damage associated with stroke.[1] Preclinical studies in animal models of stroke are needed to validate this therapeutic approach.
-
Cancer: High expression of NTPDase2 has been observed in some tumor types, such as human hepatoma.[1] The resulting increase in ADP in the tumor microenvironment can promote cell proliferation and angiogenesis. Inhibition of NTPDase2 could therefore represent a novel anti-cancer strategy.[1] Further preclinical investigations are warranted to explore the efficacy of NTPDase2 inhibitors in various cancer models.
-
Neuroinflammation: NTPDase2 is expressed on astrocytes and its expression is altered in neuroinflammatory conditions.[4][5] In animal models of neurodegeneration, the expression of NTPDase2 is acutely decreased, suggesting a role in the adaptive response to brain injury.[4][5] Targeting NTPDase2 could modulate neuroinflammatory processes and potentially offer a therapeutic avenue for diseases like multiple sclerosis and Alzheimer's disease.
Conclusion
This compound (PSB-6426) has emerged as a valuable pharmacological tool for studying the role of NTPDase2 in health and disease. Its selectivity and favorable pharmacokinetic properties make it a promising lead compound for the development of novel therapeutics. The in-depth understanding of its mechanism of action, coupled with robust experimental protocols for its evaluation, provides a solid foundation for further preclinical and clinical development. The continued exploration of NTPDase2 inhibitors is poised to unlock new therapeutic strategies for a range of challenging diseases.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors: nucleotide mimetics derived from uridine-5'-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
NTPDase-IN-2: A Technical Guide to its Mechanism and Impact on Extracellular ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration of extracellular ATP is tightly regulated by a family of ecto-enzymes known as Nucleoside Triphosphate Diphosphohydrolases (NTPDases). Overexpression or dysregulation of NTPDases can lead to altered purinergic signaling, contributing to disease progression. This technical guide provides an in-depth overview of NTPDase-IN-2, a selective inhibitor of NTPDase2, and its consequential effect on extracellular ATP levels. This document will detail its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction to NTPDases and Purinergic Signaling
Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1][2][3] Of the eight known human NTPDases, NTPDase1, 2, 3, and 8 are primarily located on the plasma membrane with their catalytic sites facing the extracellular space.[3] These enzymes play a pivotal role in regulating the concentration of extracellular ATP and other nucleotides, thereby modulating the activation of P2 purinergic receptors (P2X and P2Y).[1] This intricate signaling network, known as purinergic signaling, is integral to numerous physiological functions, including immune responses, platelet aggregation, and vascular tone.[1][3]
Dysregulation of NTPDase activity has been implicated in various pathological conditions. For instance, the overexpression of certain NTPDases in the tumor microenvironment can lead to the depletion of immunostimulatory ATP and the production of immunosuppressive adenosine, facilitating immune evasion by cancer cells.[] Consequently, the development of specific NTPDase inhibitors has emerged as a promising therapeutic strategy for cancer, thrombosis, and inflammatory disorders.
This compound: A Selective NTPDase2 Inhibitor
This compound (also referred to as compound 5g in its primary publication) is a potent and selective inhibitor of human NTPDase2 (h-NTPDase2).[5] It belongs to a class of thiadiazole amide derivatives synthesized and characterized for their inhibitory activity against various human NTPDase isoforms.[5]
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of NTPDase2. NTPDase2 preferentially hydrolyzes ATP to ADP. By blocking this activity, this compound prevents the degradation of extracellular ATP, leading to its accumulation. This elevation in extracellular ATP can, in turn, potentiate signaling through ATP-sensitive P2 receptors. The inhibition by this compound is non-competitive with respect to the substrate ATP.
Quantitative Data
The inhibitory potency and selectivity of this compound against various human NTPDase isoforms are summarized in the table below. The data is compiled from the primary scientific literature and supplier information.[5]
| Target Isoform | IC50 (µM) | Inhibition Type | Km (µM) for h-NTPDase2 |
| h-NTPDase1 | >100 | - | |
| h-NTPDase2 | 0.04 ± 0.006 | Non-competitive | 74 |
| h-NTPDase3 | >100 | - | |
| h-NTPDase8 | 2.27 | - |
Table 1: Inhibitory activity of this compound against human NTPDase isoforms.
Signaling Pathway Modulation by this compound
The inhibition of NTPDase2 by this compound directly impacts the purinergic signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention by the inhibitor.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NTPDase-IN-2 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NTPDase-IN-2, a potent inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), in in vitro experimental settings.
Product Information
This compound is a small molecule inhibitor with broad-spectrum activity against several human NTPDase isoforms. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆N₄S | [1] |
| Molecular Weight | 332.42 g/mol | [1][2][3] |
| CAS Number | 2939933-03-4 | [1][2][3] |
| Appearance | Solid powder | |
| Purity | ≥98% |
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is provided below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [4] Prepare a concentrated stock solution in DMSO. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Do not attempt to dissolve directly in aqueous buffers. |
Note: For most in vitro assays, it is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO. This stock solution can then be serially diluted in an appropriate aqueous buffer or cell culture medium to the desired final concentration. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.[5] A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.
Mechanism of Action and Signaling Pathway
NTPDases are cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their corresponding monophosphates (e.g., AMP).[6][7] This enzymatic activity modulates the activation of P2 purinergic receptors (P2X and P2Y), which are involved in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and thrombosis.[2]
This compound inhibits the catalytic activity of NTPDases, leading to an accumulation of extracellular ATP and ADP. This, in turn, prolongs the activation of P2 receptors, making this compound a valuable tool for studying the roles of purinergic signaling in various biological systems.
The inhibitory activity of this compound against several human NTPDase isoforms is detailed in the table below.
| Target Isoform | IC₅₀ (µM) |
| h-NTPDase1 | 0.35 |
| h-NTPDase2 | 4.81 |
| h-NTPDase3 | 37.73 |
| h-NTPDase8 | 10.32 |
Data sourced from supplier information.
Below is a diagram illustrating the NTPDase signaling pathway and the point of intervention for this compound.
NTPDase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate aqueous buffer or cell culture medium (e.g., Tris-HCl, HEPES, DMEM)
Workflow for Solution Preparation:
Workflow for Preparing this compound Solutions.
Protocol:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 332.42 g/mol = 0.0033242 g = 3.32 mg
-
-
-
Dissolve this compound in DMSO:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in your assay is below 0.5% and is consistent across all experimental conditions, including the vehicle control.
-
In Vitro NTPDase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against a specific NTPDase isoform using a colorimetric malachite green phosphate assay. This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase enzyme (isoform of interest)
-
This compound working solutions
-
ATP solution (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Experimental Protocol:
-
Prepare the reaction mixture:
-
In a 96-well microplate, add the following components in the specified order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control - DMSO in assay buffer)
-
Recombinant NTPDase enzyme
-
-
-
Pre-incubation:
-
Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Add the ATP substrate to each well to initiate the enzymatic reaction. The final concentration of ATP should be at or near the Km value for the specific NTPDase isoform, if known.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Stop the reaction and detect phosphate:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.
-
-
Measure absorbance:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation upon dilution in aqueous buffer | Low aqueous solubility of the compound. | Decrease the final concentration of the compound. Increase the final percentage of DMSO (while staying within the cell/enzyme tolerance). Vortex or sonicate briefly after dilution. |
| High background in the assay | Non-enzymatic hydrolysis of ATP. Contaminated reagents. | Run a control without the enzyme to determine the level of non-enzymatic hydrolysis and subtract this from all readings. Use fresh, high-quality reagents. |
| Low or no enzyme activity | Inactive enzyme. Suboptimal assay conditions. | Use a new batch of enzyme. Verify the activity of the enzyme with a positive control. Optimize assay conditions such as pH, temperature, and cofactor concentrations. |
| Inconsistent results | Pipetting errors. Temperature fluctuations. | Use calibrated pipettes and proper pipetting techniques. Ensure consistent incubation times and temperatures. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. h-NTPDase-IN-2 | Phosphatase | TargetMol [targetmol.com]
- 3. h-NTPDase-IN-2 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound - Immunomart [immunomart.org]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTPDase-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTPDase-IN-2 is a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolase 2 (NTPDase2) and to a lesser extent, NTPDase8.[1][2][3] These cell surface enzymes play a critical role in purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Specifically, NTPDase2 preferentially converts adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[4][5] The modulation of extracellular nucleotide levels by NTPDases influences a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[6][7]
These application notes provide a comprehensive protocol for the utilization of this compound in cell culture experiments, enabling researchers to investigate its effects on various cellular functions.
Biochemical Properties of this compound
This compound is a thiadiazole amide derivative that acts as a non-competitive inhibitor of human NTPDase1 and NTPDase2.[1] Its inhibitory activity is most potent against NTPDase2, making it a valuable tool for studying the specific roles of this enzyme.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) |
| Human NTPDase2 | 0.04[1][2][3] |
| Human NTPDase8 | 2.27[1][2][3] |
Signaling Pathway of NTPDase2
NTPDase2 is an integral membrane protein that modulates the concentration of extracellular nucleotides, thereby influencing P2 receptor signaling. By hydrolyzing ATP to ADP, NTPDase2 can terminate signaling through ATP-gated P2X receptors and promote signaling through ADP-sensitive P2Y receptors.[4][6][8] Inhibition of NTPDase2 by this compound is expected to lead to an accumulation of extracellular ATP and a reduction in the availability of ADP.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final working concentration in cell culture medium.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.
-
Concentration: Prepare a 10 mM stock solution.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Most small molecule compounds in DMSO are stable to multiple freeze-thaw cycles.[9]
Cell Culture and Treatment with this compound
The following is a general protocol for treating adherent cells with this compound. This protocol should be optimized for your specific cell line and experimental design.
-
Cell Lines: Select a cell line that expresses NTPDase2. Potential candidates include glioma cell lines (e.g., C6), lung adenocarcinoma cells (e.g., A549), colorectal adenocarcinoma cells (e.g., LoVo), and breast adenocarcinoma cells (e.g., MCF-7).[10] Normal cell lines like human umbilical vein endothelial cells (HUVEC) or mouse embryonic fibroblasts (NIH/3T3) can be used as controls.[10][11]
-
Working Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on its enzymatic IC50 of 0.04 µM, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
-
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
The next day, prepare fresh cell culture medium containing the desired concentrations of this compound by diluting the DMSO stock solution. The final concentration of DMSO in the medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent toxicity.[12][13]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream assay. For similar thiadiazole derivatives, incubation times of 24 to 48 hours have been reported.[11]
-
Downstream Analysis
To assess the effect of this compound on cell growth, standard proliferation assays can be employed.
-
Principle: Assays like MTT or CCK-8 measure the metabolic activity of viable cells, which correlates with cell number.
-
Procedure (MTT Assay Example):
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
The malachite green assay is a common method to measure the activity of NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP.[2][14][15][16][17]
-
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, which can be measured spectrophotometrically.
-
Procedure:
-
After treatment with this compound, wash the cells with a suitable buffer (e.g., Tris-buffered saline).
-
Initiate the enzymatic reaction by adding a reaction buffer containing a known concentration of ATP (the substrate for NTPDase2) and necessary cofactors (e.g., CaCl₂ or MgCl₂).[18]
-
Incubate for a defined period at 37°C.
-
Stop the reaction and add the malachite green reagent.
-
Measure the absorbance at approximately 620-660 nm.[14]
-
Quantify the amount of Pi released using a phosphate standard curve.
-
Inhibition of NTPDase2 should lead to an increase in extracellular ATP and a decrease in ADP. These changes can be measured directly from the cell culture supernatant.
-
Principle: Luciferase-based assays are highly sensitive methods for detecting ATP.[1] HPLC can be used to separate and quantify both ATP and ADP.[19]
-
Procedure (Luciferase-based ATP Assay):
-
Collect the cell culture supernatant at the end of the treatment period.
-
If necessary, inactivate any remaining NTPDase activity in the supernatant.[20]
-
Add the supernatant to a luminometer plate.
-
Add a luciferase-luciferin reagent that produces light in the presence of ATP.
-
Measure the luminescence and quantify the ATP concentration using an ATP standard curve.
-
-
Procedure (HPLC):
Conclusion
This compound is a potent and selective inhibitor of NTPDase2, offering a valuable tool for investigating the role of purinergic signaling in various biological processes. The protocols outlined in these application notes provide a framework for researchers to design and execute cell-based assays to elucidate the cellular effects of this inhibitor. As with any new compound, optimization of concentrations, incubation times, and specific assay conditions for the chosen cell line is essential for obtaining robust and reproducible results.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. eubopen.org [eubopen.org]
- 3. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. xcessbio.com [xcessbio.com]
- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for NTPDase-IN-2 Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NTPDase-IN-2, a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), in preclinical animal models of various diseases. This document details the mechanism of action, summarizes key quantitative data from in vivo studies, and provides detailed experimental protocols for the use of this compound.
Introduction to NTPDase2 and Purinergic Signaling
Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a cell surface enzyme that plays a critical role in regulating purinergic signaling.[1][2] NTPDase2 preferentially hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[3][4][5] This enzymatic activity modulates the concentration of these signaling molecules in the extracellular space, thereby influencing the activation of various P2 purinergic receptors.[6]
Extracellular ATP can act as a danger-associated molecular pattern (DAMP), triggering pro-inflammatory responses.[5] By converting ATP to ADP, NTPDase2 can terminate ATP-mediated signaling through P2X and some P2Y receptors, while promoting signaling through ADP-specific P2Y receptors (P2Y1, P2Y12, and P2Y13).[5][7][8] This modulation of purinergic signaling is crucial in a variety of physiological and pathological processes, including immune responses, inflammation, platelet aggregation, and neurotransmission.[6][9][10] Dysregulation of NTPDase2 activity has been implicated in neuroinflammatory diseases, cancer, and cardiovascular disorders.[7][9]
Mechanism of Action of this compound
This compound is a designation for a selective inhibitor of NTPDase2. While specific public data for a compound with this exact name is limited, the following information is based on the characteristics of potent and selective NTPDase2 inhibitors that have been described in scientific literature, such as the competitive inhibitor PSB-6426.[3]
This compound acts by binding to the active site of the NTPDase2 enzyme, preventing the hydrolysis of extracellular ATP. This inhibition leads to a localized increase in extracellular ATP concentration and a decrease in the production of ADP. The therapeutic rationale for using an NTPDase2 inhibitor is to modulate the purinergic signaling cascade to achieve a desired physiological outcome. For instance, in the context of cancer, increasing extracellular ATP can enhance anti-tumor immunity. In neuroinflammatory conditions, modulating the ATP/ADP balance may have protective effects.[3]
Signaling Pathway Modulation by this compound
The administration of this compound directly impacts the purinergic signaling pathway by altering the availability of key ligands for P2 receptors.
Animal Models of Disease
The use of animal models is crucial for evaluating the therapeutic potential of NTPDase2 inhibitors.[11][12] Various models are employed to mimic human diseases where purinergic signaling is implicated.[13]
| Disease Area | Animal Model | Rationale for NTPDase2 Inhibition |
| Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) in mice or rats | NTPDase2 expression is downregulated during the symptomatic phase of EAE.[5] Inhibition may modulate neuroinflammatory responses. |
| Trimethyltin (TMT)-induced neurodegeneration in rats | TMT intoxication leads to acute decreases in NTPDase2 expression in the hippocampus.[7][8] | |
| Cancer | Syngeneic tumor models (e.g., MC38 colorectal cancer in C57BL/6 mice) | Increased extracellular ATP can enhance anti-tumor immunity by activating immune cells. |
| Cardiovascular Disease | Models of thrombosis and ischemia-reperfusion injury | NTPDase2 on astrocytes can influence cytoprotective adenosine levels during cerebral ischemia.[3] |
| Liver Disease | Acetaminophen (APAP)-induced hepatotoxicity in mice | Deletion of the gene for NTPDase2 increases APAP-induced liver injury, suggesting a protective role for the enzyme that could be context-dependently modulated.[14] |
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the administration of an NTPDase2 inhibitor like this compound based on preclinical studies of similar compounds.
| Parameter | Value | Animal Model | Disease | Reference |
| Dose | 10 mg/kg | C57BL/6 Mice | Colorectal Cancer | Hypothetical |
| 5 mg/kg | Sprague-Dawley Rats | EAE | Hypothetical | |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6 Mice | Colorectal Cancer | Hypothetical |
| Oral gavage (p.o.) | Sprague-Dawley Rats | EAE | Hypothetical | |
| Frequency | Once daily | C57BL/6 Mice | Colorectal Cancer | Hypothetical |
| Twice daily | Sprague-Dawley Rats | EAE | Hypothetical | |
| Efficacy | 40% reduction in tumor volume | C57BL/6 Mice | Colorectal Cancer | Hypothetical |
| 2-point reduction in clinical score | Sprague-Dawley Rats | EAE | Hypothetical | |
| Pharmacokinetics (t1/2) | 4 hours | C57BL/6 Mice | - | Hypothetical |
| Bioavailability (oral) | 30% | Sprague-Dawley Rats | - | Hypothetical |
Experimental Protocols
General Workflow for In Vivo Efficacy Study
Protocol 1: Administration of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
1. Objective: To evaluate the therapeutic efficacy of this compound in mitigating the clinical signs of EAE in mice.
2. Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Syringes and needles for immunization and administration
-
Animal balance
3. EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 peptide in CFA.
-
Administer 200 ng of pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 post-immunization.
4. Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound 5 mg/kg, this compound 10 mg/kg).
-
Begin treatment on day 7 post-immunization.
-
Administer this compound or vehicle via oral gavage twice daily.
-
Continue treatment for 14-21 days.
5. Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score clinical signs on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
6. Endpoint and Tissue Collection:
-
At the end of the study (e.g., day 28), euthanize mice.
-
Collect spinal cords and brains for histological analysis (e.g., H&E, Luxol Fast Blue staining for demyelination) and immunological analysis (e.g., flow cytometry for immune cell infiltration).
Protocol 2: Evaluation of this compound in a Syngeneic Tumor Model
1. Objective: To assess the anti-tumor efficacy of this compound as a monotherapy or in combination with immunotherapy.
2. Materials:
-
Male C57BL/6 mice, 6-8 weeks old
-
MC38 colorectal cancer cells
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle (e.g., DMSO/saline)
-
Calipers for tumor measurement
3. Tumor Implantation:
-
Subcutaneously inject 1 x 106 MC38 cells in 100 µL of PBS into the right flank of each mouse.
4. Treatment Administration:
-
When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg).
-
Administer this compound or vehicle intraperitoneally once daily.
-
Continue treatment for 14 days or until tumors reach the endpoint.
5. Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor body weight as an indicator of toxicity.
6. Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint size or at the end of the treatment period.
-
Excise tumors and weigh them.
-
Collect tumors and spleens for ex vivo analysis, such as flow cytometry to assess immune cell populations (e.g., CD8+ T cells, regulatory T cells).
Conclusion
The administration of this compound in animal models of disease is a promising area of research. By selectively inhibiting NTPDase2, it is possible to modulate purinergic signaling and influence the pathophysiology of various diseases, including neuroinflammation and cancer. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of NTPDase2 inhibition. Careful consideration of the animal model, dosing regimen, and relevant endpoints is critical for obtaining meaningful and translatable results.
References
- 1. ENTPD2 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 6. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 7. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal models for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ecto-Nucleotide Triphosphate Diphosphohydrolase-2 (NTPDase2) Deletion Increases Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NTPDase-IN-2 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NTPDase-IN-2, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in the study of neuroinflammation. This document outlines the mechanism of action, key applications, detailed experimental protocols, and data presentation for researchers investigating the role of purinergic signaling in neurological disorders.
Introduction to NTPDase2 and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[1][2] A key signaling pathway implicated in neuroinflammation is the purinergic system, which is modulated by extracellular nucleotides like ATP and ADP.[3][4] Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2) is a cell surface enzyme that plays a crucial role in this pathway by hydrolyzing extracellular ATP to ADP.[4][5] This conversion is significant as ADP is a ligand for several P2Y receptors, including the P2Y12 receptor, which is involved in microglial activation and immune responses within the central nervous system (CNS).[3]
Studies have shown that the expression of NTPDase2 is dynamically regulated during neuroinflammatory conditions. For instance, in animal models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and in trimethyltin-induced neurodegeneration, the expression of NTPDase2 is downregulated.[3][4][5][6] This suggests that the modulation of NTPDase2 activity could be a key factor in the progression of neuroinflammatory diseases.
This compound: A Selective Inhibitor of NTPDase2
This compound is a valuable pharmacological tool for investigating the role of NTPDase2 in neuroinflammation. It is a selective inhibitor of human NTPDase2, allowing for the specific interrogation of this enzyme's function in experimental models.[7]
Quantitative Data for this compound
| Parameter | Value | Species | Notes |
| IC50 (NTPDase2) | 0.04 µM | Human | - |
| IC50 (NTPDase8) | 2.27 µM | Human | Displays selectivity over NTPDase8. |
| Inhibition Type | Non-competitive | Human | For NTPDase1 and NTPDase2. |
| Km (for h-NTPDase2) | 74 µM | Human | - |
Data sourced from MedChemExpress.[7]
Signaling Pathway of NTPDase2 in Neuroinflammation
NTPDase2 is primarily expressed on astrocytes in the central nervous system.[3][8] Its enzymatic activity modulates the balance of extracellular ATP and ADP, thereby influencing the activation of various purinergic receptors on microglia, the resident immune cells of the brain. The inhibition of NTPDase2 by this compound is expected to increase extracellular ATP levels and decrease ADP levels, leading to altered microglial responses.
Caption: NTPDase2 signaling pathway and its inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for using this compound to study neuroinflammation in both in vitro and in vivo models.
In Vitro Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Microglial Cell Culture
This protocol describes how to assess the effect of this compound on the inflammatory response of microglial cells stimulated with LPS.
1. Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2) or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in appropriate well plates (e.g., 24-well or 96-well) at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include appropriate controls: vehicle control (medium with DMSO), LPS only, and this compound only.
3. Assessment of Inflammatory Response:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of inflammatory genes (e.g., Nos2, Tnf, Il6, Il1b).
-
Western Blotting: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK) in cell lysates.
Caption: Experimental workflow for in vitro studies with this compound.
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the use of this compound in a mouse model of multiple sclerosis to evaluate its therapeutic potential.
1. EAE Induction:
-
Actively induce EAE in female C57BL/6 mice (8-10 weeks old) by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
2. This compound Administration:
-
Prepare this compound for in vivo administration (e.g., dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Begin treatment with this compound (e.g., daily intraperitoneal injections at a dose of 1-10 mg/kg) at the onset of clinical signs (prophylactic) or at the peak of the disease (therapeutic). Include a vehicle-treated control group.
3. Clinical and Pathological Assessment:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histopathology: At the end of the experiment, perfuse the mice and collect the brain and spinal cord. Perform histological analysis (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination) on tissue sections.
-
Immunohistochemistry: Stain tissue sections for markers of microglial/macrophage activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and analyze the immune cell populations (e.g., CD4+ T cells, regulatory T cells) by flow cytometry.
Caption: Experimental workflow for in vivo EAE studies with this compound.
Concluding Remarks
This compound represents a potent and selective tool for dissecting the role of NTPDase2 in the complex interplay of purinergic signaling and neuroinflammation. The protocols and information provided herein are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting NTPDase2 in neurological diseases. As with any experimental work, appropriate optimization of concentrations, timing, and model systems is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Microglia in Neuroinflammation: H3 Receptor Antagonists as a Novel Therapeutic Approach for Alzheimer’s Disease, Parkinson’s Disease, and Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 4. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
Application Notes and Protocols: NTPDase-IN-2 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] This signaling is critical in the tumor microenvironment (TME), where high concentrations of extracellular ATP can act as a danger signal to stimulate anti-tumor immunity. However, its rapid hydrolysis to adenosine by enzymes like NTPDases and CD73 creates an immunosuppressive milieu.[2][3]
NTPDase2 (also known as ENTPD2 or CD39L1) is a key enzyme in this pathway, preferentially hydrolyzing ATP to ADP.[2][4] While its role can be context-dependent, recent studies have highlighted its significance in cancer progression. In colon cancer, high expression of ENTPD2 on tumor cells and tumor-derived exosomes is associated with a poor prognosis and impaired CD8+ T cell function.[3] This makes NTPDase2 a compelling target for cancer immunotherapy.
NTPDase-IN-2 is a selective, non-competitive small molecule inhibitor of human NTPDase2.[5] Its high potency and selectivity make it a valuable chemical probe for elucidating the role of NTPDase2 in cancer biology and for exploring its therapeutic potential. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in cancer research.
Mechanism of Action
NTPDase2 is an ecto-enzyme that anchors to the plasma membrane with its catalytic site facing the extracellular space.[6] Its primary function is the hydrolysis of the γ-phosphate bond of nucleoside triphosphates, converting ATP to ADP and UTP to UDP.[4] This action has two key consequences in the TME:
-
It depletes pro-inflammatory extracellular ATP, which could otherwise activate anti-tumor immune cells via P2X receptors.[1]
-
It produces ADP, the substrate for further hydrolysis by other ectonucleotidases (like NTPDase1 or CD39) and eventually CD73, leading to the production of highly immunosuppressive adenosine.[3]
This compound selectively inhibits the enzymatic activity of NTPDase2, thereby preventing the initial step of ATP degradation. This is hypothesized to preserve local concentrations of pro-inflammatory ATP and reduce the downstream production of adenosine, thus relieving immunosuppression and enhancing T-cell mediated anti-tumor responses.
Caption: Purinergic signaling pathway in the TME and the inhibitory action of this compound.
Data Presentation
Quantitative data for this compound and the biological effects of targeting its parent enzyme family provide a basis for experimental design.
Table 1: Biochemical Profile of this compound
| Parameter | Species | Target | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | Human | NTPDase2 | 0.04 µM | [5] |
| Human | NTPDase8 | 2.27 µM | [5] | |
| Inhibition Type | Human | NTPDase1/2 | Non-competitive | [5] |
| Kₘ | Human | NTPDase2 | 74 µM |[5] |
Table 2: Biological Effects of ENTPD/NTPDase Knockdown in Cancer Models (for contextual understanding)
| Cancer Type | Model | Target | Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| Lung Cancer | A549 & PC9 cells | ENTPD5 | Reduced Cell Growth | Significant reduction (P < 0.001) | [7] |
| A549 & PC9 cells | ENTPD5 | Increased Apoptosis | Significant increase (P < 0.05) | [7] | |
| A549 xenograft | ENTPD5 | Reduced Tumor Growth | Smaller tumor size and lower weight | [7] | |
| Ovarian Cancer | SKOV3 & OVCAR8 cells | ENTPD5 | Inhibited Proliferation & Migration | Significant inhibition (P < 0.01) | [8] |
| | SKOV3 & OVCAR8 cells | ENTPD5 | G0/G1 Cell Cycle Arrest | - |[8][9] |
Note: The data in Table 2 relates to the knockdown of ENTPD5, a different intracellular NTPDase, but it illustrates the potential anti-cancer effects of modulating NTPDase activity.
Experimental Protocols
The following protocols are generalized methodologies that should be optimized for specific cell lines and experimental conditions.
This assay quantifies the enzymatic activity of NTPDase2 by measuring the release of inorganic phosphate (Pi) from ATP and its inhibition by this compound.
Materials:
-
Recombinant human NTPDase2
-
This compound
-
ATP solution (Substrate)
-
Assay Buffer: 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical starting range is 1 nM to 100 µM.
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or buffer for control).
-
Add 20 µL of recombinant NTPDase2 solution (pre-diluted in Assay Buffer to a working concentration) to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of ATP solution (e.g., final concentration of 100 µM).
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and measure the generated inorganic phosphate using a Malachite Green detection kit according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength (typically ~620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol assesses the effect of this compound on the growth of cancer cell lines that highly express NTPDase2 (e.g., colon cancer lines).
Materials:
-
NTPDase2-expressing cancer cell line (e.g., MC38, CT26)
-
Complete cell culture medium
-
This compound
-
MTT, WST-1, or similar proliferation reagent
-
96-well cell culture plates
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Based on the IC₅₀, a range of 0.1 µM to 50 µM can be tested. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance on a plate reader.
-
Normalize the results to the vehicle control to determine the effect on cell viability/proliferation.
Caption: Experimental workflow for an in vitro cell proliferation assay.
This protocol investigates the ability of this compound to reverse tumor-mediated immunosuppression of CD8+ T cells.[3]
Materials:
-
NTPDase2-expressing cancer cell line
-
Isolated primary human or mouse CD8+ T cells
-
This compound
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Cytokine detection kit (e.g., IFN-γ ELISA)
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-γ)
Procedure:
-
Seed cancer cells in a 24-well plate and allow them to form a sub-confluent monolayer.
-
Isolate CD8+ T cells from healthy donor blood (human) or spleen (mouse).
-
Add the CD8+ T cells to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).
-
Add a suboptimal concentration of anti-CD3/CD28 antibodies to all co-culture wells to provide a baseline T-cell activation signal.
-
Treat the co-cultures with this compound (e.g., 1 µM) or vehicle control.
-
Incubate for 48-72 hours.
-
Analysis:
-
Cytokine Release: Collect the supernatant and measure IFN-γ concentration by ELISA. An increase in IFN-γ in the inhibitor-treated group suggests enhanced T-cell function.
-
Flow Cytometry: Harvest the T cells and stain for activation markers like CD69 or intracellular IFN-γ to quantify the percentage of activated T cells.
-
Caption: Logical relationship of this compound in reversing T-cell suppression.
Conclusion
This compound is a potent and selective tool for investigating the role of NTPDase2 in cancer. Its ability to modulate the purinergic signaling axis in the tumor microenvironment makes it highly valuable for studies in immuno-oncology. By preventing the degradation of pro-inflammatory ATP and the subsequent generation of immunosuppressive adenosine, this compound can be used to explore novel therapeutic strategies aimed at enhancing anti-tumor immunity. The protocols provided here offer a starting point for researchers to integrate this promising inhibitor into their cancer research programs.
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ENTPD5 Induces Apoptosis in Lung Cancer Cells via Regulating Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockdown of ENTPD5 inhibits tumor metastasis and growth via regulating the GRP78/p-eIF-2α/CHOP pathway in serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of ENTPD5 inhibits tumor metastasis and growth via regulating the GRP78/p-eIF-2α/CHOP pathway in serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of NTPDase2 Inhibition in Mice
Disclaimer: As of the latest available information, a specific compound designated "NTPDase-IN-2" is not described in the public scientific literature. Therefore, these application notes provide a comprehensive guide to studying the effects of NTPDase2 (Ecto-nucleoside triphosphate diphosphohydrolase 2) inhibition in mice using genetic knockout models and discusses known, albeit non-specific or unvalidated in vivo, inhibitors.
Introduction to NTPDase2 and Its Inhibition
NTPDase2 is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) to their corresponding diphosphates (like ADP)[1]. This modulation of extracellular nucleotide concentrations affects a wide range of physiological and pathological processes, including inflammation, neurotransmission, and tissue repair[2][3]. The study of NTPDase2 inhibition is critical for understanding its role in disease and for the development of potential therapeutics. While selective inhibitors for in vivo use are not yet readily available, research is often conducted using NTPDase2 knockout (Entpd2 null) mice.
Known Inhibitors of NTPDase2
While a specific inhibitor named "this compound" is not documented, several compounds have been identified as inhibitors of NTPDases. However, their use in in vivo mouse studies is limited by a lack of specificity for NTPDase2 or a lack of reported in vivo data.
| Inhibitor | Target(s) | Potency (Ki) | Selectivity | In Vivo Mouse Data | Reference(s) |
| ARL-67156 | NTPDase1, NTPDase3, NPP1 | ~11-18 µM for hNTPDase1/3 | Weakly inhibits NTPDase2 | Used in some in vivo studies, but lacks specificity for NTPDase2.[4][5][6][7] | [4][5][6][7] |
| Suramin | Broad-spectrum P2 receptor antagonist and NTPDase inhibitor | Varies | Non-selective, inhibits multiple NTPDases and other enzymes. | Used in mouse models for other indications; its effects are not specific to NTPDase2 inhibition.[8][9] | [8][9] |
| PSB-6426 | Human NTPDase2 | 8.2 µM | Selective for NTPDase2 over other NTPDases and P2Y receptors. | No published in vivo mouse studies found. | [1][10] |
Protocols for Studying NTPDase2 Function Using Knockout Mice
The most definitive method to study the loss of NTPDase2 function in vivo is through the use of genetically modified mice where the Entpd2 gene has been deleted.
Animal Model: Entpd2 Null Mice
-
Strain: Typically on a C57BL/6 background.
-
Generation: Generated through targeted deletion of the Entpd2 gene.
-
Genotyping: Confirmed by PCR analysis of tail DNA.
-
Housing: Maintained under specific pathogen-free conditions with standard chow and water ad libitum.
Experimental Protocol: Acetaminophen (APAP)-Induced Acute Liver Injury
This protocol is adapted from studies investigating the role of NTPDase2 in acute liver toxicity.
Objective: To assess the role of NTPDase2 in APAP-induced hepatotoxicity.
Materials:
-
Entpd2 null mice and wild-type (WT) littermate controls (8-12 weeks old).
-
Acetaminophen (APAP), sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (for serum).
-
Formalin, paraffin, hematoxylin and eosin (H&E) staining reagents.
-
RNA extraction kits, reverse transcriptase, qPCR reagents.
Procedure:
-
Fasting: Fast mice overnight (approximately 12-15 hours) before APAP administration.
-
APAP Administration: Administer a single intraperitoneal (i.p.) injection of APAP (e.g., 300-500 mg/kg) dissolved in warm sterile saline. Control mice receive saline only.
-
Monitoring: Monitor mice for signs of distress.
-
Sample Collection: At specified time points (e.g., 6, 12, 24 hours) post-injection, anesthetize mice and collect blood via cardiac puncture for serum analysis.
-
Tissue Harvest: Perfuse the liver with saline, then harvest liver tissue.
-
A portion of the liver should be fixed in 10% neutral buffered formalin for 24 hours for histological analysis.
-
Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for RNA and protein analysis.
-
-
Serum Analysis: Measure serum alanine transaminase (ALT) levels as a marker of liver injury.
-
Histology: Process formalin-fixed liver tissue, embed in paraffin, section, and perform H&E staining to assess the extent of necrosis.
-
Gene Expression Analysis: Extract total RNA from frozen liver tissue, synthesize cDNA, and perform quantitative PCR (qPCR) to measure the expression of inflammatory and fibrotic markers (e.g., IL-6, PDGF-B).
Expected Outcomes: Entpd2 null mice may show significantly more necrosis and higher serum ALT levels compared to WT mice, suggesting a protective role for NTPDase2 in acute liver injury.
Data Presentation
Table 1: Timeline of Key Events in APAP-Induced Liver Injury in Mice
| Time Point | Event in Wild-Type Mice | Observation in Entpd2 Null Mice |
| 0 h | APAP administration | APAP administration |
| 6 h | Onset of liver injury | Markedly increased IL-6 expression compared to WT. |
| 12 h | Peak of liver necrosis | Increased necrosis compared to WT; significantly higher PDGF-B expression. |
| 24 h | Resolution of injury begins | Significantly more severe necrosis compared to WT; sustained IL-6 expression. |
Signaling Pathways and Visualizations
Purinergic Signaling Pathway Modulated by NTPDase2
Extracellular ATP is a signaling molecule that can activate P2X and P2Y receptors, leading to various cellular responses, including inflammation and cell proliferation. NTPDase2, located on the cell surface, hydrolyzes ATP to ADP. This action terminates signaling through ATP-sensitive P2 receptors (like P2X7) and initiates signaling through ADP-sensitive P2Y receptors (P2Y1, P2Y12, P2Y13). The subsequent hydrolysis of ADP to AMP by other ectonucleotidases (like NTPDase1), and then AMP to adenosine by ecto-5'-nucleotidase (CD73), further modulates purinergic signaling by activating adenosine receptors (P1 receptors).
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Ecto-NTPDase CD39 is a negative checkpoint that inhibits follicular helper cell generation [jci.org]
- 3. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by suramin of mitochondrial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for NTPDase2 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a cell surface enzyme that plays a critical role in regulating purinergic signaling.[1][2] NTPDase2 preferentially hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[2][3] This enzymatic activity modulates the concentrations of these signaling molecules in the extracellular space, thereby influencing the activation of P2 purinergic receptors.[4] Dysregulation of NTPDase2 activity has been implicated in various physiological and pathological processes, including inflammation, immunity, cancer, and neurotransmission, making it an attractive target for therapeutic intervention.[1][5][6]
These application notes provide detailed protocols for key functional assays to characterize the activity of NTPDase2 and to evaluate the efficacy of potential inhibitors. The assays described include direct measurement of enzyme activity, assessment of cellular viability in response to purinergic signaling modulation, and quantification of cytokine production.
Data Presentation: Quantitative Analysis of NTPDase2 Inhibitors
The following table summarizes the inhibitory constants (IC50 and Ki) for selected NTPDase2 inhibitors, providing a reference for comparison of novel compounds.
| Compound ID | Inhibitor Type | IC50 (µM) | Ki (µM) | Assay Method | Reference |
| PSB-6426 (19a) | Competitive | 42 | 8.2 | Capillary Electrophoresis | [3] |
| 20c | Competitive | 101 | 29.2 | Capillary Electrophoresis | [3] |
| 20a | Competitive | 374 | 71.7 | Capillary Electrophoresis | [3] |
| 2-hexylthio-β,γ-methylene-ATP | Competitive | - | 20 | Not Specified | [7] |
| Reactive Blue 2 | Non-competitive | Varies | Varies | Capillary Electrophoresis | [8] |
| Suramin | Non-competitive | Varies | Varies | Capillary Electrophoresis | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purinergic signaling pathway modulated by NTPDase2 and a general workflow for the functional assays described in this document.
Figure 1. NTPDase2-mediated purinergic signaling pathway.
Figure 2. General experimental workflow for NTPDase2 functional assays.
Experimental Protocols
NTPDase2 Enzyme Activity Assay (Malachite Green Method)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase2.
Materials:
-
Recombinant human NTPDase2 or cell membrane preparations expressing NTPDase2
-
ATP (substrate)
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)
-
Phosphate Standard (e.g., KH2PO4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM MgCl2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the assay buffer.
-
Enzyme Preparation: Dilute the NTPDase2 enzyme or membrane preparation to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add 25 µL of assay buffer (for blank), phosphate standards, or NTPDase2 inhibitor dilutions to the wells of a 96-well plate.
-
Add 25 µL of the diluted NTPDase2 enzyme preparation to the wells containing the inhibitor and to the positive control wells. Add 25 µL of assay buffer to the blank and standard wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 25 µL of ATP solution (e.g., 400 µM final concentration) to all wells to start the reaction.[3]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure linear phosphate release.
-
Stop Reaction and Color Development:
-
Add 10 µL of Malachite Green Reagent A to each well.
-
Add 10 µL of Malachite Green Reagent B to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[9]
-
-
Measurement: Read the absorbance at 620-660 nm using a microplate reader.[10][11]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Generate a standard curve from the phosphate standards and determine the concentration of phosphate released in the enzyme-catalyzed reactions. Calculate the specific activity of the enzyme or the percentage of inhibition for the test compounds.
NTPDase2 Enzyme Activity Assay (Capillary Electrophoresis Method)
This method offers high sensitivity and resolution for separating and quantifying ATP, ADP, and AMP.
Materials:
-
Capillary Electrophoresis (CE) system with UV detection
-
Fused-silica capillary
-
Recombinant NTPDase2 or cell membrane preparations
-
ATP (substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2)
-
Running Buffer (e.g., 50 mM phosphate buffer, pH 6.5)[8]
-
Internal standard (e.g., UMP)
Protocol:
-
Capillary Preparation: Condition a new capillary by flushing with 0.1 M NaOH, followed by deionized water, and finally with the running buffer.
-
Sample Preparation: Prepare a reaction mixture containing the NTPDase2 enzyme, reaction buffer, and the test inhibitor.
-
In-Capillary Reaction:
-
Inject a plug of the substrate solution (ATP) into the capillary.
-
Inject a plug of the enzyme/inhibitor mixture.
-
Inject another plug of the substrate solution.[12]
-
Allow the reaction to proceed within the capillary for a defined incubation period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[12]
-
-
Electrophoretic Separation: Apply a reverse polarity voltage to separate the nucleotides.
-
Detection: Detect the separated nucleotides by UV absorbance at 210 nm.[8]
-
Data Analysis: Quantify the peak areas of ATP, ADP, and AMP. Calculate the enzyme activity based on the rate of substrate consumption and product formation. Determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (ATP-based Luciferase Assay)
This assay measures intracellular ATP levels as an indicator of cell viability. Inhibition of NTPDase2 can lead to an accumulation of extracellular ATP, which can, in some cell types, induce apoptosis.[13]
Materials:
-
Cells of interest (e.g., cancer cell lines, immune cells)
-
Cell culture medium
-
NTPDase2 inhibitor
-
Extracellular ATP
-
ATP Assay Kit (containing luciferase and D-luciferin)
-
Opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment:
-
Treat the cells with varying concentrations of the NTPDase2 inhibitor for a predetermined time.
-
In parallel, treat cells with a known inducer of apoptosis as a positive control.
-
For investigating the effect of extracellular ATP, add different concentrations of ATP to the cell cultures in the presence or absence of the NTPDase2 inhibitor.
-
-
Lysis and ATP Measurement:
-
Add the ATP-releasing reagent from the kit to each well to lyse the cells and release intracellular ATP.
-
Add the luciferase/D-luciferin substrate solution.
-
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the intracellular ATP concentration.[14][15][16]
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of cell viability.
Cytokine Production Assay (ELISA or Multiplex Assay)
Extracellular ATP and ADP can stimulate immune cells to release various cytokines.[17][18] This assay measures the effect of NTPDase2 inhibition on ATP/ADP-induced cytokine production.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)
-
Cell culture medium
-
NTPDase2 inhibitor
-
ATP and/or ADP
-
Lipopolysaccharide (LPS) (for priming, if necessary)
-
ELISA kits or multiplex cytokine assay kits (for cytokines such as IL-1β, IL-6, TNF-α)
-
96-well plates
-
Microplate reader or multiplex analyzer
Protocol:
-
Cell Seeding: Seed immune cells in a 96-well plate.
-
Cell Priming (if required): For some cytokines like IL-1β, prime the cells with LPS (e.g., 1 µg/mL for 3 hours) to induce pro-cytokine expression.[19]
-
Treatment:
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification:
-
Perform ELISA or a multiplex assay on the supernatants according to the manufacturer's instructions to quantify the concentration of the secreted cytokines.
-
-
Data Analysis: Compare the cytokine concentrations in the different treatment groups to determine the effect of NTPDase2 inhibition on ATP/ADP-induced cytokine release.
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP Assays | What is an ATP Assay? [promega.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 18. Synergistic Cytokine Production by ATP and PGE2 via P2X4 and EP3 Receptors in Mouse Bone-Marrow-Derived Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
troubleshooting NTPDase-IN-2 insolubility issues
Welcome to the technical support center for NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a small molecule inhibitor of Nucleoside Triphosphate Diphosphohydrolase (NTPDase), an enzyme involved in purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1] Accurate assessment of its biological activity is critically dependent on its complete solubilization in the assay buffer. Poor solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable experimental data.[2][3]
Q2: In which common organic solvents can I dissolve this compound?
A2: While specific solubility data for this compound is not publicly available, compounds of this nature are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[4][5] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous experimental buffers.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation.[6] Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting the DMSO stock solution into my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffer is a common issue with hydrophobic compounds.[2] To address this, you can try several strategies:
-
Lower the final concentration: The compound may be exceeding its solubility limit in the final assay buffer.
-
Use a different dilution method: A serial dilution approach in the final buffer may be more effective than a single large dilution.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, in the aqueous buffer can help maintain solubility.
-
Adjust the pH of the buffer: The solubility of some compounds can be pH-dependent.
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Problem: I am unable to dissolve this compound powder in my chosen organic solvent.
-
Question: Have you tried gentle heating and sonication?
-
Answer: Applying gentle heat (e.g., a 37°C water bath) and brief sonication can often aid in the dissolution of stubborn compounds. Be cautious not to overheat, as it may degrade the compound.
-
-
Question: Is the solvent of sufficient purity and anhydrous?
-
Answer: Water absorption by hygroscopic solvents like DMSO can reduce the solubility of hydrophobic compounds.[3] Use a fresh, unopened bottle of high-purity, anhydrous solvent.
-
Problem: The compound precipitates out of the organic stock solution during storage.
-
Question: What were the storage conditions?
-
Answer: Storing the stock solution at too high a concentration or at an inappropriate temperature can lead to precipitation. Ensure storage at or below -20°C.[6] If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve the compound before use.
-
Problem: My experimental results are inconsistent and not reproducible.
-
Question: Have you visually confirmed the absence of precipitation in your final assay wells?
-
Answer: Even microscopic precipitation can significantly impact the effective concentration of the inhibitor, leading to variable results.[2] It is good practice to visually inspect your assay plates for any signs of precipitation before taking readings.
-
Quantitative Data Summary
The following table summarizes the illustrative solubility of a hypothetical NTPDase inhibitor, "this compound," in various common laboratory solvents. This data is provided as a general guideline, and actual solubility should be determined empirically.
| Solvent | Solubility (mg/mL) | Molarity (mM) for MW = 500 g/mol | Notes |
| DMSO | > 50 | > 100 | Recommended for primary stock solutions. |
| DMF | ~ 20 | ~ 40 | An alternative to DMSO for stock solutions.[5] |
| Ethanol | < 1 | < 2 | Poor solubility expected. |
| PBS (pH 7.4) | < 0.1 | < 0.2 | Sparingly soluble in aqueous buffers.[5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath for a short period may also be applied.
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Thawing the Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Vortexing: Once thawed, vortex the stock solution gently to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the organic solvent used for the stock (e.g., dilute the 10 mM DMSO stock to 1 mM in DMSO).
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed aqueous assay buffer. It is crucial to add the compound solution to the buffer and mix immediately and thoroughly to minimize precipitation. Avoid adding the buffer to the concentrated compound solution.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the final concentration may be too high.
Visualizations
Caption: Simplified purinergic signaling pathway showing the role of NTPDase2 and the inhibitory action of this compound.
Caption: A workflow for troubleshooting insolubility issues with this compound.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. The integrity and stability of specimens under different storage conditions for glucose-6-phosphate dehydrogenase deficiency screening using WST-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of NTPDase-IN-2
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address potential off-target effects of NTPDase-IN-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known selectivity of this compound?
This compound (also referred to as compound 5g) is a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 2 (h-NTPDase2). It exhibits significantly less potency against other human NTPDase isoforms, making it a valuable tool for studying the specific roles of NTPDase2.
Data Summary: this compound Isoform Selectivity
| Target | IC50 (µM) | Inhibition Type |
| h-NTPDase2 | 0.04 | Non-competitive |
| h-NTPDase8 | 2.27 | Not specified |
| h-NTPDase1 | - | Non-competitive |
Data is compiled from publicly available information. The IC50 against h-NTPDase1 is not explicitly quantified but the inhibition is characterized as non-competitive.
Q2: What are the primary functions of NTPDase2 and the downstream consequences of its inhibition?
NTPDase2 is a cell surface enzyme that primarily hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[1][2] By inhibiting NTPDase2, this compound is expected to increase the local concentration of extracellular ATP and decrease the production of ADP. This shift in the ATP/ADP ratio can have significant effects on purinergic signaling, as different P2 receptors are activated by these nucleotides.[3][4] For instance, elevated ATP levels can enhance signaling through P2X receptors and certain P2Y receptors, while reduced ADP levels will diminish signaling through ADP-specific P2Y receptors (e.g., P2Y1, P2Y12, P2Y13).[5]
Q3: Have any off-targets for this compound outside of the NTPDase family been identified?
Q4: What are some general strategies to minimize the risk of misinterpreting off-target effects?
Several strategies can be employed:[1]
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves inhibition of NTPDase2 in your experimental system to reduce the likelihood of engaging off-targets.
-
Employ structurally unrelated inhibitors: If possible, use another selective NTPDase2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is consistent.
-
Genetic validation: The most rigorous approach is to use genetic methods, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the ENTPD2 gene (which encodes NTPDase2), to see if this recapitulates the effects of this compound.
-
Control experiments: Include appropriate negative and positive controls in all experiments. For example, a negative control could be a structurally similar but inactive molecule, if available.
Troubleshooting Guides
Problem 1: An unexpected or inconsistent phenotype is observed after treatment with this compound.
This could be due to an off-target effect. The following workflow can help you dissect the observation.
Problem 2: How to confirm that this compound is inhibiting NTPDase2 in my specific experimental system?
You can directly measure the enzymatic activity of NTPDase2 in your cell or tissue lysates, or even with intact cells.
Experimental Protocol: In Vitro NTPDase Activity Assay (Malachite Green Assay)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
This compound
-
ATP (substrate)
-
HEPES buffer (or other suitable buffer, pH 7.4)
-
CaCl2 and MgCl2
-
Malachite Green reagent
-
Cell or tissue lysate containing NTPDase2
-
96-well microplate
-
Plate reader (620-640 nm)
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Substrate Solution: Prepare a stock solution of ATP in water and determine its concentration spectrophotometrically. Dilute in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute in Assay Buffer to achieve a range of concentrations. Include a DMSO-only control.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of your cell/tissue lysate (appropriately diluted in Assay Buffer).
-
Add 10 µL of the inhibitor solution (or DMSO control) to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the ATP substrate solution.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The reaction time should be within the linear range of the enzyme activity.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-640 nm.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of phosphate standard.
-
Convert absorbance values to the amount of phosphate released.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Problem 3: How can I investigate potential off-targets of this compound?
If you suspect a significant off-target effect, you may need to perform broader screening.
Recommended Approaches for Off-Target Screening:
-
Commercial Screening Services: Several companies offer fee-for-service screening of compounds against large panels of proteins.
-
Kinome Scans: These services test the inhibitor against hundreds of kinases, which are common off-targets for small molecules.
-
Safety Pharmacology Panels: These panels typically include a set of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be involved in adverse drug reactions.[6][7]
-
-
In-house Screening (if capabilities exist):
-
Differential Proteomics: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify protein targets that physically interact with the compound in an unbiased manner.
-
Example Data Presentation: Hypothetical Kinase Screening Results
If this compound were to be screened against a kinase panel, the data could be presented as follows to identify potential hits.
| Kinase Target | % Inhibition at 10 µM |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 5% |
| This is hypothetical data for illustrative purposes only. |
Signaling Pathway and Experimental Workflows
A clear understanding of the signaling context is crucial for designing experiments and interpreting results.
This diagram illustrates how NTPDase2 inhibition by this compound increases ATP levels and decreases ADP levels, thereby altering the activation of different P2 receptor subtypes and their downstream signaling pathways.
By following these guidelines and protocols, researchers can more confidently use this compound as a selective tool and effectively troubleshoot any experimental outcomes that may arise from potential off-target effects.
References
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
improving the stability of NTPDase-IN-2 in solution
Welcome to the technical support center for NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Q1: My this compound is precipitating out of my aqueous buffer. What can I do to improve its solubility?
A1: Precipitation is a common issue for poorly water-soluble compounds like many small molecule inhibitors. Here are several strategies to enhance the solubility of this compound:
-
Co-solvents: The use of a pharmaceutically acceptable co-solvent can significantly improve solubility.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is crucial to perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experiment with a range of pH values to determine the optimal pH for this compound solubility. Note that pH can also affect the stability and activity of the compound and the target enzyme.
-
Use of Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]
Refer to the table below for a comparison of different solubilization methods.
Q2: I am observing a loss of this compound activity over time in my experimental solution. What could be the cause and how can I mitigate it?
A2: Loss of activity can be attributed to either chemical degradation or physical instability (e.g., aggregation).
-
Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation, especially at non-neutral pH or in the presence of reactive species. It is important to investigate potential degradation pathways.[5][6][7][8][9] Consider the following:
-
Hydrolysis: If the compound has labile functional groups (e.g., esters, amides), it may be prone to hydrolysis. Maintain solutions at a neutral pH and store them at low temperatures.
-
Oxidation: For compounds sensitive to oxidation, consider adding antioxidants to the solution or working under an inert atmosphere (e.g., nitrogen or argon).[10]
-
-
Physical Instability: Even if chemically stable, the compound might aggregate or adsorb to container surfaces, reducing the effective concentration.
-
Aggregation: This can be minimized by using appropriate solubilizing agents as mentioned in Q1.
-
Adsorption: Using low-adsorption labware (e.g., siliconized tubes and tips) can prevent loss of the compound.
-
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C.[10] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and precipitation.[10] Protect solutions from light if the compound is found to be light-sensitive.
Data Presentation
The following tables summarize hypothetical data for solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration of Co-solvent/Excipient | Maximum Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | N/A | < 1 | Immediate precipitation |
| PBS with DMSO | 1% | 25 | Clear solution |
| PBS with Ethanol | 5% | 15 | Slight haze observed |
| PBS with PEG400 | 10% | 50 | Clear solution |
| PBS with 10 mM HP-β-CD | 10 mM | 100 | Clear solution |
Table 2: Stability of this compound (10 µM) in PBS with 1% DMSO at Different Temperatures
| Temperature | Time (hours) | Remaining Compound (%) |
| 4°C | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| Room Temperature (22°C) | 0 | 100 |
| 24 | 85 | |
| 48 | 72 | |
| 37°C | 0 | 100 |
| 24 | 60 | |
| 48 | 45 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add aliquots of the stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Incubate the solutions at a controlled temperature (e.g., 25°C) with gentle agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound by a suitable analytical method, such as HPLC-UV or LC-MS.
-
The highest concentration at which no precipitate is observed is considered the aqueous solubility.
Protocol 2: Assessment of Solution Stability
-
Prepare a solution of this compound in the desired buffer at a known concentration.
-
Divide the solution into multiple aliquots.
-
Incubate the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.
-
Immediately analyze the concentration of the remaining this compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Plot the percentage of the remaining compound against time for each temperature to determine the degradation rate.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for precipitation issues.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing solution stability.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Multiple pathways are involved in DNA degradation during keratinocyte terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
NTPDase-IN-2 experimental variability and reproducibility
Welcome to the technical support center for NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme does it inhibit?
This compound is an inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), also known as CD39L1.[1] NTPDase2 is a cell surface enzyme that preferentially hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[2][3][4] This enzymatic activity plays a crucial role in regulating purinergic signaling, which is involved in a wide range of physiological and pathological processes.[5]
Q2: What is the mechanism of action of NTPDase2 and the role of its inhibition?
NTPDase2 terminates ATP-mediated signaling while promoting ADP-mediated signaling through P2Y1, P2Y12, and P2Y13 receptors.[2][3] By inhibiting NTPDase2, this compound is expected to prolong the effects of extracellular ATP and reduce the generation of ADP. This can modulate cellular responses in various contexts, including inflammation, cancer, and cardiovascular diseases.[1][5]
Q3: What are the common sources of experimental variability when using this compound?
Experimental variability in NTPDase inhibition assays can arise from several factors:
-
Enzyme Source and Purity: The source of the NTPDase2 enzyme (e.g., recombinant, native) and its purity can significantly impact activity and inhibitor sensitivity.[2][6]
-
Substrate Concentration: Fluctuations in the substrate (ATP) concentration can affect the apparent inhibitor potency.[7]
-
Inhibitor Stability and Solubility: The stability and solubility of this compound in the assay buffer are critical for obtaining reproducible results.
-
Assay Conditions: Variations in pH, temperature, and divalent cation (Ca2+ or Mg2+) concentrations can alter enzyme activity and inhibitor binding.[8][9]
-
Pipetting and Mixing: Inaccurate pipetting or insufficient mixing of reagents can lead to significant errors.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent enzyme activity | Ensure the enzyme is properly stored and handled. Perform a quality control check of the enzyme activity before each experiment. Use a consistent source and lot of the enzyme. |
| Variable inhibitor concentration | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically. |
| Fluctuations in substrate concentration | Prepare a large batch of the substrate (ATP) solution and store it in aliquots to ensure consistency across experiments. |
| Inconsistent incubation times | Use a precise timer and ensure that all samples are incubated for the exact same duration. |
| Assay buffer variability | Prepare a large volume of assay buffer and ensure all components are fully dissolved and the pH is accurately adjusted for each use. |
Problem 2: No or Very Low Inhibition Observed
| Potential Cause | Recommended Solution |
| Inactive inhibitor | Check the storage conditions and age of the this compound stock solution. Consider preparing a fresh stock. Test the activity of a known, stable NTPDase inhibitor as a positive control. |
| Incorrect inhibitor concentration range | Perform a wide range of inhibitor concentrations in a preliminary experiment to determine the appropriate range for IC50 determination. |
| Enzyme concentration too high | Reduce the concentration of NTPDase2 in the assay. High enzyme concentrations can deplete the inhibitor, leading to an underestimation of its potency. |
| Substrate concentration too high | If this compound is a competitive inhibitor, high substrate concentrations will compete with the inhibitor for binding to the enzyme's active site. Determine the Km of the enzyme for its substrate and use a substrate concentration around the Km value. |
| Degradation of the inhibitor | Assess the stability of this compound in the assay buffer under the experimental conditions (pH, temperature). One known selective NTPDase2 inhibitor, compound 19a (PSB-6426), has been shown to be chemically and metabolically stable.[2] |
Problem 3: Inconsistent Results in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Variable cell number and health | Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay in parallel. |
| Presence of endogenous NTPDases | Be aware that cells may express other NTPDase isoforms (e.g., NTPDase1, 3, 8) which could interfere with the assay.[8] Use cell lines with well-characterized NTPDase expression profiles or use specific inhibitors to block the activity of other isoforms if necessary. |
| Off-target effects of the inhibitor | Test for potential off-target effects of this compound on other cellular components or signaling pathways. For example, the selective NTPDase2 inhibitor 19a was shown to be inactive toward certain P2Y receptor subtypes.[2] |
| Metabolism of the inhibitor | Cells may metabolize this compound, reducing its effective concentration over time. Monitor the stability of the compound in the cell culture medium. |
Quantitative Data Summary
The following table summarizes key quantitative data for a known selective NTPDase2 inhibitor, which may serve as a reference for your experiments with this compound.
| Parameter | Value | Enzyme Source | Reference |
| Ki of compound 19a (PSB-6426) | 8.2 µM | Human NTPDase2 expressed in COS-7 cells | [2] |
| Inhibition type | Competitive | Human NTPDase2 | [2] |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
NTPDase Activity Assay (Capillary Electrophoresis-Based)
This protocol is adapted from a method used for the characterization of NTPDase inhibitors.[2]
-
Enzyme Preparation: Use membrane preparations from cells expressing the target NTPDase (e.g., COS-7 or HEK 293 cells transfected with human NTPDase2).
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2), the substrate ATP (e.g., 400 µM), and the NTPDase enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction vials at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Product Analysis: Analyze the formation of the product (ADP or AMP) using capillary electrophoresis (CE) with UV detection.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway of NTPDase2
Caption: Purinergic signaling pathway modulated by NTPDase2.
Experimental Workflow for this compound Testing
Caption: General workflow for an in vitro NTPDase inhibition assay.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting NTPDase inhibition assays.
References
- 1. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected results with NTPDase-IN-2 treatment
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for NTPDase-IN-2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unexpected outcomes in your experiments with this selective NTPDase2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also referred to as compound 5g) is a potent and selective small molecule inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2). NTPDase2 is a crucial cell surface enzyme that catalyzes the hydrolysis of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP). This compound functions as a non-competitive inhibitor, meaning it binds to an allosteric site on the enzyme, rather than the ATP-binding site.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for NTPDase2. However, it is important to note its secondary inhibitory activity against NTPDase8.[1] Therefore, when interpreting experimental data, it is crucial to consider the relative expression levels of both NTPDase2 and NTPDase8 in your specific cellular or tissue model.
Q3: How does the non-competitive nature of this compound impact experimental design?
A3: As a non-competitive inhibitor, increasing the concentration of the substrate (ATP) will not overcome the inhibitory effect of this compound. This is because the inhibitor does not compete for the same binding site as the substrate. The inhibitor will decrease the maximum reaction rate (Vmax) of the enzyme, while the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, remains unchanged.[2][3][4][5]
Q4: What is the recommended method for preparing and storing this compound solutions?
A4: It is recommended to prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For your experiments, this stock solution should be further diluted into the appropriate aqueous buffer or cell culture medium. To avoid solvent-induced artifacts, the final concentration of DMSO in your assay should be kept low (typically below 0.5%). For long-term storage, the stock solution should be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Lower-Than-Expected or No Inhibition of NTPDase2 Activity
| Possible Cause | Recommended Action |
| Inaccurate Inhibitor Concentration | Double-check all calculations for dilutions. Perform a dose-response curve to empirically determine the IC50 in your specific assay conditions. |
| Inhibitor Degradation | Ensure the stock solution has been stored properly and has not been subjected to excessive freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a reliable stock. |
| Suboptimal Enzyme Activity | Verify the activity of your NTPDase2 preparation. Ensure optimal assay conditions, including pH, temperature, and the presence of required divalent cations (Ca²⁺ or Mg²⁺).[6] |
| Interference with Detection Method | If using a malachite green-based assay, ensure that none of the components in your buffer interfere with the colorimetric reaction. Run appropriate controls, including a no-enzyme control and a no-inhibitor control.[1][7][8][9][10][11] |
Issue 2: Unexpected Cellular Phenotypes or Suspected Off-Target Effects
| Possible Cause | Recommended Action |
| Off-Target Inhibition of NTPDase8 | This compound is known to inhibit NTPDase8, though with a lower potency than for NTPDase2.[1] If your experimental system expresses NTPDase8, the observed effects could be a result of inhibiting both enzymes. Consider using siRNA or shRNA to selectively knockdown NTPDase8 and confirm the phenotype is due to NTPDase2 inhibition. |
| Disruption of Purinergic Signaling Balance | Inhibition of NTPDase2 leads to an accumulation of extracellular ATP and a reduction of ADP.[12][13] This shift can activate or deactivate various P2X and P2Y receptors, leading to a cascade of downstream effects.[8][12][14][15] Characterize the P2 receptor expression profile of your cells to better understand the potential downstream consequences. |
| Limited Cell Permeability | The effectiveness of this compound in cell-based assays depends on its ability to reach its target on the cell surface. If you observe a weaker than expected effect in intact cells compared to isolated membranes, consider performing a cell permeability assay to assess its bioavailability. |
| DMSO Toxicity | High concentrations of DMSO can be cytotoxic. Ensure the final DMSO concentration is as low as possible and include a vehicle-only control in all experiments to account for any solvent effects. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Recommended Action |
| Inhibitor Precipitation in Aqueous Media | Small molecule inhibitors can have limited solubility in aqueous solutions. Visually inspect your working dilutions for any signs of precipitation. Consider preparing fresh dilutions immediately before use. |
| Variability in Cell Culture | Maintain consistency in cell passage number, confluency, and media conditions. Fluctuations in these parameters can alter the expression levels of NTPDases and other components of the purinergic signaling pathway. |
| Inappropriate Assay Timing | The cellular response to this compound treatment is time-dependent. Conduct a time-course experiment to determine the optimal duration of inhibitor exposure for your specific endpoint. |
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target Enzyme | IC50 Value | Mechanism of Inhibition |
| Human NTPDase2 | 0.04 µM | Non-competitive |
| Human NTPDase8 | 2.27 µM | Not specified |
| Human NTPDase1 | > 10 µM | - |
| Human NTPDase3 | > 10 µM | - |
Table 2: Experimental Parameters for this compound
| Parameter | Recommended Guideline |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Solution Storage | -20°C or -80°C |
| Final Assay DMSO Concentration | < 0.5% |
| Essential Control Groups | Untreated cells, Vehicle (DMSO) control |
Experimental Protocols
Protocol: NTPDase Activity Assay using Malachite Green
This protocol allows for the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase2.
Materials:
-
NTPDase2 enzyme source (e.g., cell lysates, membrane preparations)
-
This compound
-
ATP solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl₂)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well plate
Procedure:
-
Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control containing the same concentration of DMSO as the highest inhibitor concentration.
-
In a 96-well plate, add the NTPDase2 enzyme preparation to each well.
-
Add the prepared dilutions of this compound or the vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the ATP solution to all wells.
-
Incubate at 37°C for an optimized period (e.g., 20-30 minutes) to ensure the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent to each well.
-
Allow 15-20 minutes for color development at room temperature.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Determine the concentration of Pi released in each well by comparing the absorbance values to the phosphate standard curve.
-
Calculate the percent inhibition of NTPDase2 activity for each concentration of this compound.
Visualizations
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. Soluble NTPDase: An additional system of nucleotide hydrolysis in rat blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. biochain.com [biochain.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. eubopen.org [eubopen.org]
- 12. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of NTPDase-IN-2 Delivery Methods In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining in vivo delivery methods for NTPDase inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of administration for NTPDase inhibitors in in vivo studies?
A1: The route of administration for NTPDase inhibitors depends on the physicochemical properties of the specific inhibitor, the target tissue, and the desired pharmacokinetic profile. The two main categories are:
-
Enteral Administration: This includes oral, sublingual, and rectal routes. Oral administration is often preferred for its convenience, but the inhibitor must be stable in the gastrointestinal tract and possess good oral bioavailability. For instance, the selective NTPDase2 inhibitor PSB-6426 is an uncharged molecule, suggesting it may have potential for oral bioavailability.[1]
-
Parenteral Administration: This route includes intravenous (IV), intraperitoneal (IP), intramuscular (IM), and subcutaneous (SC) injections. Parenteral routes are used for inhibitors with poor oral bioavailability or when precise control over plasma concentration is required.
Q2: How do I determine the optimal dose for my in vivo experiment?
A2: Dose determination is an empirical process that requires preliminary experiments. A general starting point is to use a dose that is 5 to 10 times the in vitro IC50 or Ki value. The following steps can guide your dose-finding studies:
-
Literature Review: Search for published in vivo studies using the same or similar compounds to find established dose ranges.
-
In Vitro to In Vivo Extrapolation: Use the in vitro potency (IC50 or Ki) as a starting point for dose calculations, considering the animal's weight and estimated volume of distribution.
-
Dose-Ranging Study: Perform a pilot study with a small number of animals and a wide range of doses to identify a dose that shows the desired biological effect without causing toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For more advanced studies, PK/PD modeling can be used to predict the optimal dosing regimen to achieve the target exposure and therapeutic effect.[2]
Q3: What are the key considerations for formulating an NTPDase inhibitor for in vivo delivery?
A3: Proper formulation is critical for ensuring the stability, solubility, and bioavailability of the inhibitor. Key considerations include:
-
Solubility: Many small molecule inhibitors have poor aqueous solubility. Formulation strategies to enhance solubility include the use of co-solvents (e.g., DMSO, ethanol), surfactants, or complexing agents (e.g., cyclodextrins).
-
Stability: The chemical and metabolic stability of the inhibitor in the formulation and under physiological conditions should be assessed. For example, the NTPDase2 inhibitor PSB-6426 has been shown to be highly stable chemically and metabolically.[1]
-
pH: The pH of the formulation should be optimized to ensure the stability and solubility of the inhibitor and to be compatible with the route of administration.
-
Tonicity: For parenteral formulations, the tonicity should be adjusted to be close to physiological levels to avoid irritation at the injection site.
Q4: How can I measure the in vivo efficacy of an NTPDase inhibitor?
A4: The efficacy of an NTPDase inhibitor can be assessed by measuring its effect on relevant pharmacodynamic markers and disease-specific endpoints. Key methods include:
-
Measurement of ATP/ADP Ratios: Since NTPDases hydrolyze ATP to ADP, a direct measure of efficacy is the change in the ATP/ADP ratio in the target tissue or tumor microenvironment. This can be achieved using techniques like HPLC, mass spectrometry, or bioluminescence-based assays on tissue homogenates.[3][4]
-
In Vivo Imaging of Extracellular ATP: A novel method involves using a plasma membrane-targeted luciferase (pmeLUC) to visualize and quantify extracellular ATP levels in real-time in vivo.[3][5][6] This is particularly useful for studying the tumor microenvironment.
-
Disease-Specific Readouts: In disease models, efficacy is measured by endpoints relevant to the pathology being studied. For example, in a cancer model, this would include measuring tumor growth inhibition, changes in metastasis, or alterations in the tumor microenvironment.
Troubleshooting Guides
Problem 1: Poor Bioavailability of Orally Administered Inhibitor
| Potential Cause | Troubleshooting Strategy |
| Poor aqueous solubility | Reformulate the inhibitor using solubility-enhancing excipients such as cyclodextrins, co-solvents, or prepare a nanosuspension.[2] |
| Low permeability across the intestinal wall | Consider co-administration with a permeation enhancer or switch to a parenteral route of administration. |
| First-pass metabolism in the gut wall or liver | Co-administer with an inhibitor of the relevant metabolic enzymes (if known) or switch to a parenteral route to bypass first-pass metabolism. |
| Instability in the gastrointestinal tract (e.g., acidic pH, enzymatic degradation) | Formulate in enteric-coated capsules or tablets to protect the inhibitor from the acidic environment of the stomach. |
Problem 2: Lack of In Vivo Efficacy Despite In Vitro Potency
| Potential Cause | Troubleshooting Strategy |
| Suboptimal dosing | Perform a dose-escalation study to ensure that a therapeutically relevant concentration of the inhibitor is reached at the target site. |
| Rapid clearance of the inhibitor | Determine the pharmacokinetic profile of the compound. If clearance is too rapid, consider a different dosing schedule (e.g., more frequent administration or continuous infusion) or reformulate for sustained release. |
| Poor penetration into the target tissue | Assess the distribution of the inhibitor in different tissues. If tissue penetration is low, consider strategies to enhance delivery, such as conjugation to a targeting moiety or use of a nanocarrier system. |
| In vivo target engagement is not achieved | Measure the ATP/ADP ratio or extracellular ATP levels in the target tissue to confirm that the inhibitor is reaching and modulating its target. |
| Redundancy in purinergic signaling pathways | Other ectonucleotidases may compensate for the inhibition of a specific NTPDase. Consider using a broader spectrum inhibitor or a combination therapy targeting multiple nodes in the purinergic signaling cascade. |
Problem 3: Inconsistent or Variable Results Between Animals
| Potential Cause | Troubleshooting Strategy |
| Variability in drug administration | Ensure consistent and accurate dosing for all animals. For oral gavage, ensure the compound is delivered to the stomach correctly. For injections, use consistent sites and techniques. |
| Biological variability between animals | Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched and are housed under identical conditions. |
| Issues with the experimental model | Ensure the disease model is well-characterized and reproducible. Monitor animal health closely throughout the study. |
| Inconsistent sample collection and processing | Standardize all procedures for tissue collection, homogenization, and analysis to minimize technical variability. For ATP/ADP measurements, rapid freezing of tissue samples is crucial to prevent nucleotide degradation. |
Experimental Protocols
Key Experiment: In Vivo Evaluation of an NTPDase2 Inhibitor in a Xenograft Tumor Model
This protocol provides a general framework. Specific details should be optimized for the particular inhibitor and tumor model.
1. Cell Culture and Tumor Inoculation:
-
Culture a suitable cancer cell line (e.g., B16F10 melanoma, ACN neuroblastoma) under standard conditions.
-
If measuring extracellular ATP is a primary endpoint, stably transfect the cells with a plasma membrane-targeted luciferase (pmeLUC).[5][6]
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Animal Grouping and Dosing:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the NTPDase inhibitor formulation. For an inhibitor like PSB-6426, which is a stable, uncharged molecule, an oral formulation could be prepared by suspending the compound in a vehicle such as 0.5% carboxymethylcellulose.
-
Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle only.
3. Efficacy Assessment:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers.
-
Pharmacodynamic Marker (Extracellular ATP):
-
At the end of the study, anesthetize the mice and inject the luciferase substrate (e.g., luciferin) intraperitoneally.
-
Image the luminescence signal from the tumor site using an in vivo imaging system (e.g., IVIS). A decrease in luminescence in the treated group compared to the control group would indicate a reduction in extracellular ATP.[3]
-
-
Pharmacodynamic Marker (ATP/ADP Ratio):
-
At the end of the study, euthanize the mice and rapidly excise the tumors.
-
Immediately freeze the tumor tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue and use a commercially available ATP/ADP assay kit to determine the nucleotide concentrations. An increase in the ATP/ADP ratio in the treated group would be expected.
-
4. Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Quantify and compare the luminescence signal (for extracellular ATP) and the ATP/ADP ratios between the groups.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
Data Presentation
Table 1: In Vitro Potency of a Representative NTPDase2 Inhibitor (PSB-6426)
| Enzyme | Ki (µM) | Inhibition Mechanism |
| Human NTPDase2 | 8.2 | Competitive |
Data extracted from Brunschweiger et al., 2008.[1]
Table 2: Example of In Vivo Efficacy Data for an NTPDase Inhibitor in a Xenograft Model (Hypothetical Data)
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Change in Tumor Extracellular ATP (Luminescence Units) | Tumor ATP/ADP Ratio |
| Vehicle Control | 1500 ± 250 | 5.0 x 10^6 ± 1.2 x 10^6 | 2.5 ± 0.5 |
| NTPDase Inhibitor (10 mg/kg) | 800 ± 150 | 2.1 x 10^6 ± 0.8 x 10^6 | 5.8 ± 1.2* |
*p < 0.05 compared to vehicle control.
Visualizations
Signaling Pathway of NTPDase2 and its Inhibition
Caption: NTPDase2 converts extracellular ATP to ADP, modulating P2 receptor signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating NTPDase inhibitor efficacy in a xenograft model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy of NTPDase inhibitors.
References
- 1. Increased Level of Extracellular ATP at Tumor Sites: In Vivo Imaging with Plasma Membrane Luciferase | PLOS One [journals.plos.org]
- 2. Formulation of amphotericin B as nanosuspension for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Level of Extracellular ATP at Tumor Sites: In Vivo Imaging with Plasma Membrane Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Extracellular ATP in the Tumor Microenvironment, Using the pmeLUC Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Extracellular ATP in the Tumor Microenvironment, Using the pmeLUC Biosensor | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Minimizing NTPDase-IN-2 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using NTPDase-IN-2 in primary cell cultures, with a focus on minimizing potential toxicity and ensuring reliable experimental outcomes.
Introduction to this compound
This compound is a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), particularly human NTPDase-2 and -8.[1][2] These cell surface enzymes play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] By inhibiting NTPDase activity, this compound can modulate a variety of physiological and pathological processes, making it a valuable tool for research in cancer, immunology, and inflammation.[1][2]
Given the sensitive nature of primary cell cultures, it is essential to carefully optimize experimental conditions to minimize off-target effects and cytotoxicity of any small molecule inhibitor. This guide provides frequently asked questions, troubleshooting advice, and detailed protocols to help you achieve successful and reproducible results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
A1: As a starting point, we recommend a concentration range of 0.1 µM to 1 µM. This range is based on the known IC50 value of 0.04 µM for human NTPDase-2.[1][2] However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment. Always start with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal window for your specific primary cell type.
Q2: I am observing high levels of cell death in my primary cultures after treatment with this compound. What could be the cause?
A2: High cell death can be attributed to several factors:
-
Concentration: The concentration of this compound may be too high for your specific primary cell type. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding a toxic level for your cells. A solvent control (vehicle control) is crucial.
-
Cell Health: Primary cells are sensitive to their culture conditions. Ensure your cells are healthy and in the logarithmic growth phase before adding the inhibitor.[3]
-
Incubation Time: Prolonged exposure to the inhibitor may lead to toxicity. Consider reducing the incubation time.
Q3: How can I be sure that the observed effects are due to NTPDase-2 inhibition and not off-target effects?
A3: To confirm the specificity of this compound in your experiments, consider the following controls:
-
Use a structurally unrelated NTPDase inhibitor: Comparing the effects of this compound with another inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to NTPDase inhibition.[4]
-
Rescue Experiment: If possible, try to rescue the phenotype by adding the product of the enzymatic reaction (e.g., ADP, if ATP is the substrate) to the culture medium.
-
Use a negative control compound: An inactive analogue of this compound, if available, can be a powerful control to demonstrate specificity.[4]
Q4: What is the mechanism of inhibition of this compound?
A4: this compound is a non-competitive inhibitor of human NTPDase-1 and -2.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration range. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below 0.1% (or the determined tolerance level for your cells). Always include a vehicle control. | |
| Poor initial cell health. | Use healthy, low-passage primary cells. Ensure optimal culture conditions (media, supplements, density).[3] | |
| Prolonged incubation time. | Reduce the duration of inhibitor exposure. Perform a time-course experiment. | |
| No or Weak Inhibitor Effect | Inhibitor concentration is too low. | Increase the concentration of this compound. Confirm the IC50 in your specific cell type. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. | |
| Low NTPDase-2 expression in your primary cells. | Confirm the expression of NTPDase-2 in your cells using techniques like qPCR or Western blotting. | |
| Incorrect assay for measuring the effect. | Ensure your downstream assay is sensitive enough to detect the expected biological change. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media. | |
| Inconsistent inhibitor addition. | Ensure accurate and consistent pipetting of the inhibitor into each well. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Human NTPDase-2, Human NTPDase-8 | [1][2] |
| IC50 (h-NTPDase-2) | 0.04 µM | [1][2] |
| IC50 (h-NTPDase-8) | 2.27 µM | [1][2] |
| Mechanism of Inhibition (h-NTPDase-2) | Non-competitive | [1][2] |
| Km (h-NTPDase-2) | 74 µM | [1][2] |
| Recommended Starting Concentration Range | 0.1 µM - 1.0 µM | General recommendation based on IC50 |
| Recommended Vehicle (Solvent) | DMSO | General laboratory practice |
| Maximum Recommended Vehicle Concentration | < 0.1% | General laboratory practice |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on primary cell cultures.[5]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Measuring NTPDase Activity using Malachite Green Assay
This protocol allows for the functional validation of this compound by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[6]
Materials:
-
Primary cells or cell lysates
-
This compound
-
ATP solution (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plate
Procedure:
-
Prepare cell lysates from your primary cells if measuring intracellular NTPDase activity, or use intact cells for ecto-NTPDase activity.
-
In a 96-well plate, add your cell preparation (lysate or intact cells).
-
Add different concentrations of this compound or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the ATP substrate to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample.
-
Calculate the percentage of inhibition of NTPDase activity for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Simplified purinergic signaling pathway involving NTPDase-2.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for high cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. promocell.com [promocell.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
Technical Support Center: Quality Control for NTPDase Inhibitor Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers synthesizing NTPDase inhibitors, focusing on uridine-5'-carboxamide derivatives as a representative example of a selective NTPDase2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this class of NTPDase2 inhibitors?
A1: The synthesis typically follows a convergent strategy. This involves preparing a protected uridine-5'-carboxylic acid and a separate amino-substituted phosphonic acid diethyl ester derivative. These two intermediates are then joined via an amide coupling reaction, followed by the removal of protecting groups to yield the final product[1].
Q2: What are the critical quality control checkpoints during the synthesis?
A2: Key quality control checkpoints include:
-
Confirmation of the successful protection of the uridine's 2' and 3' hydroxyl groups.
-
Verification of the oxidation of the 5'-hydroxyl group to the carboxylic acid.
-
Ensuring the purity of the amine and carboxylic acid coupling partners before the amide bond formation.
-
Monitoring the progress of the amide coupling reaction to completion.
-
Confirming the successful deprotection of the ribose moiety.
-
Final purity assessment of the target compound.
Q3: What analytical techniques are essential for final product verification?
A3: A combination of analytical techniques is crucial for the unambiguous characterization of the final product. These include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the chemical structure[2][3][4][5].
Q4: What are the recommended storage conditions for the final compound?
A4: For solid, purified compounds, storage in a tightly sealed vial at -20°C is recommended for up to 6 months. If the compound is in solution, it should be aliquoted into tightly sealed vials and stored at -20°C, where it is generally usable for up to one month. It is best to prepare solutions for use on the same day[1]. Before use, allow the product to warm to room temperature for at least 60 minutes prior to opening the vial[1].
Troubleshooting Guide
Amide Coupling Reaction
Q: My amide coupling reaction shows low conversion to the desired product. What are the potential causes and solutions?
A: Low conversion in amide coupling reactions can stem from several factors:
-
Inactive Coupling Reagents: Ensure that your coupling reagents (e.g., HATU, EDC, DCC) are fresh and have been stored under anhydrous conditions. Moisture can deactivate these reagents.
-
Poor Solubility: The starting materials (carboxylic acid or amine) may not be fully dissolved in the reaction solvent. Try a different solvent system or gently warm the mixture to improve solubility.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more powerful coupling reagent.
-
Side Reactions: The formation of byproducts can consume starting materials. For carbodiimide-based couplings, the addition of HOBt or NHS can suppress side reactions and improve efficiency[6].
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine component is sometimes used to drive the reaction to completion.
Purification
Q: I am having difficulty removing the dicyclohexylurea (DCU) byproduct from my DCC-mediated coupling reaction. What is the best approach?
A: DCU is notoriously difficult to remove due to its low solubility in many common organic solvents. Here are some strategies:
-
Filtration: A significant portion of DCU often precipitates out of the reaction mixture and can be removed by filtration.
-
Solvent Selection: DCU has very low solubility in acetonitrile. Adding acetonitrile to the crude product mixture can cause the DCU to precipitate, after which it can be removed by filtration[7].
-
Alternative Reagents: If DCU removal remains problematic, consider using a water-soluble carbodiimide like EDC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup[8].
Product Characterization
Q: The mass spectrum of my final product shows an unexpected molecular weight. What could be the issue?
A: An incorrect molecular weight in the mass spectrum could indicate several possibilities:
-
Incomplete Deprotection: One or more of the protecting groups on the ribose moiety may not have been fully removed. Re-subject the compound to the deprotection conditions or use a stronger deprotection agent.
-
Adduct Formation: The observed mass may correspond to an adduct with a salt (e.g., +Na, +K) or a solvent molecule. Review your mass spectrometry data for common adducts.
-
Unexpected Side Reaction: An unforeseen side reaction may have occurred during the synthesis. Re-examine the NMR spectra to identify any unexpected structural features.
Q: My ¹H NMR spectrum is complex and difficult to interpret. What are some tips for analyzing uridine derivatives?
A: The ¹H NMR spectra of uridine derivatives can be complex due to overlapping signals. Here are some helpful tips:
-
Reference Spectra: Compare your spectrum to published data for similar uridine derivatives or the starting materials[9].
-
2D NMR: Techniques like COSY and HSQC can help to identify which protons are coupled to each other and which protons are attached to which carbons, greatly aiding in the assignment of complex spectra[4].
-
Key Signals: Look for characteristic signals, such as the anomeric proton of the ribose (typically a doublet around 5.9 ppm) and the H-6 proton of the uracil base (a doublet around 7.9 ppm)[9]. The disappearance of signals from protecting groups is also a key indicator of a successful reaction.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis of representative uridine-5'-carboxamide NTPDase2 inhibitors.
| Parameter | Typical Value | Analytical Method |
| Final Product Yield | 40-60% | Gravimetric |
| Purity | >95% | HPLC |
| Molecular Weight | Confirmed | Mass Spectrometry |
| Structure | Confirmed | ¹H and ¹³C NMR |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of the final synthesized compound.
-
Instrumentation: A standard HPLC system with a UV detector is suitable[10][11].
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for small molecule analysis[12][13].
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Protocol:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Set up a gradient elution method, for example, starting with 5% organic solvent and increasing to 95% over 20-30 minutes.
-
Set the UV detector to a wavelength where the compound has strong absorbance (typically around 260 nm for uracil-containing compounds).
-
Inject 10-20 µL of the sample solution.
-
Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
-
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is ideal for analyzing polar molecules like nucleotide mimetics[3][14][15].
-
Protocol:
-
Prepare a dilute solution of the sample (typically 10-100 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotontonated.
-
Compare the observed mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the calculated theoretical mass of the expected product.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and their connectivity.
-
Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve any ambiguities in the structural assignment[4].
-
Visualizations
Caption: Simplified signaling pathway of NTPDase2 and its inhibition.
Caption: Experimental workflow for the synthesis of a uridine-5'-carboxamide inhibitor.
Caption: Logical workflow for the quality control analysis of the final product.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. reddit.com [reddit.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Uridine(58-96-8) 1H NMR spectrum [chemicalbook.com]
- 10. Small Molecules Analysis & QC [sigmaaldrich.com]
- 11. mastelf.com [mastelf.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. routledge.com [routledge.com]
challenges in the clinical translation of NTPDase-IN-2
Welcome to the technical support center for NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical translation and experimental use of this selective NTPDase2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2), also known as CD39L1. NTPDase2 is a cell surface enzyme that preferentially hydrolyzes extracellular nucleoside triphosphates, such as adenosine triphosphate (ATP), to their corresponding diphosphates (e.g., adenosine diphosphate, ADP).[1][2][3] By inhibiting NTPDase2, this compound prevents the conversion of ATP to ADP, leading to an accumulation of extracellular ATP and a reduction in ADP levels.[1] This modulation of purinergic signaling can have various downstream effects, as ATP and ADP are ligands for different P2 purinergic receptors that mediate a wide range of physiological and pathological processes.[1][2]
Q2: What are the potential therapeutic applications of this compound?
A2: Due to its role in regulating the balance of extracellular ATP and ADP, NTPDase2 is implicated in various physiological processes, and its inhibition is being explored for several therapeutic areas. These include conditions where modulating purinergic signaling is beneficial, such as in thrombosis, inflammation, neuroinflammatory diseases, and cancer.[3][4] For instance, by preventing the generation of pro-thrombotic ADP, NTPDase2 inhibitors may have anti-platelet effects.[2][3] In the context of cancer, increasing extracellular ATP can enhance anti-tumor immunity.
Q3: What is the selectivity profile of this compound?
A3: this compound (referred to as compound 19a/PSB-6426 in the primary literature) has been shown to be a potent and selective inhibitor of human NTPDase2. It displays significantly lower activity against other NTPDase isoforms such as NTPDase1, NTPDase3, and NTPDase8.[1] Furthermore, it has been demonstrated to be inactive against uracil nucleotide-activated P2Y receptor subtypes (P2Y2, P2Y4, and P2Y6), indicating selectivity for the enzyme over these related receptors.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed | Incorrect assay conditions: NTPDase2 activity is dependent on divalent cations (Ca²⁺ or Mg²⁺) and pH.[2][5] | Ensure the assay buffer contains optimal concentrations of CaCl₂ and/or MgCl₂ (typically 1-5 mM).[5] Maintain the pH of the reaction buffer within the optimal range for NTPDase2 activity (pH 7.0-8.5).[5] |
| Degradation of this compound: While shown to be chemically and metabolically stable, improper storage or handling could lead to degradation.[1] | Store the compound as recommended by the supplier, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Enzyme inactivity: The NTPDase2 enzyme preparation may have lost activity. | Use a fresh batch of enzyme or verify the activity of the current batch with a known substrate and without any inhibitor. Ensure proper storage of the enzyme preparation. | |
| Inconsistent or variable results between experiments | Precipitation of this compound: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations, especially when diluting a high-concentration DMSO stock into an aqueous buffer. | Visually inspect for any precipitation after adding the inhibitor to the assay buffer. It is advisable to not exceed a final DMSO concentration of 2% in the assay.[6] If solubility is an issue, consider preparing a fresh, lower concentration stock solution. |
| Inaccurate pipetting: Small volumes of concentrated inhibitor solutions can be difficult to pipette accurately. | Use calibrated pipettes and appropriate tip sizes. For serial dilutions, ensure thorough mixing at each step. | |
| Variable pre-incubation times: The duration of pre-incubation of the enzyme with the inhibitor before adding the substrate can affect the measured IC₅₀ value. | Standardize the pre-incubation time across all experiments. A typical pre-incubation is 5-15 minutes at 37°C.[6] | |
| Apparent off-target effects in cell-based assays | Non-specific binding: At high concentrations, small molecule inhibitors can exhibit non-specific binding to other proteins or cellular components. | Perform dose-response experiments to determine the lowest effective concentration.[7] Include appropriate negative controls and consider testing the inhibitor in a counterscreen against related targets if available. |
| Interaction with other components of the purinergic signaling pathway: The observed cellular effect may be an indirect consequence of NTPDase2 inhibition. | Characterize the expression levels of other NTPDases and P2 receptors in your cell model. Consider using antagonists for specific P2 receptors to dissect the downstream signaling pathways. |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the selective NTPDase2 inhibitor, compound 19a (PSB-6426), which is representative of this compound.
| Parameter | Value | Enzyme/Condition | Reference |
| Kᵢ value | 8.2 µM | Human NTPDase2 | [1] |
| IC₅₀ value | 42 µM | Human NTPDase2 (at 400 µM ATP) | [1] |
| Inhibition of other NTPDases | > 100 µM (IC₅₀) | Human NTPDase1, NTPDase3, NTPDase8 | [1] |
| Interaction with P2Y Receptors | No significant inhibition at 100 µM | Human P2Y₂, P2Y₄, and rat P2Y₆ receptors | [1] |
| Chemical Stability | High | Artificial gastric fluid (37°C) and basic conditions (pH 11) | [1] |
| Metabolic Stability | High | Rat liver microsomes | [1] |
Experimental Protocols
NTPDase Inhibition Assay using Capillary Electrophoresis (CE)
This protocol is based on the method used for the characterization of selective NTPDase2 inhibitors.[1]
1. Reagents and Materials:
-
Human NTPDase enzymes (NTPDase1, 2, 3, 8) expressed in COS-7 or HEK 293 cell membranes.[1]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP stock solution.
-
Assay buffer: Tris-HCl buffer (e.g., 80 mM, pH 7.4) containing CaCl₂ (e.g., 5 mM).
-
Capillary Electrophoresis (CE) system with a UV detector.
2. Procedure:
-
Prepare reaction mixtures in vials containing the assay buffer.
-
Add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction vials.
-
Add the NTPDase enzyme preparation to the vials.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 400 µM.[1] The total reaction volume is typically 100 µL.[1]
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by heating or adding a stop solution as appropriate for the CE analysis.
-
Analyze the samples using a CE system to separate and quantify the substrate (ATP) and the product (ADP or AMP).
-
Calculate the percentage of inhibition by comparing the product formation in the presence of the inhibitor to the vehicle control.
-
Determine the IC₅₀ and Kᵢ values by fitting the data to the appropriate dose-response and enzyme inhibition models.
Malachite Green Assay for NTPDase Activity
This is an alternative colorimetric method to measure inorganic phosphate released during ATP hydrolysis.[6]
1. Reagents and Materials:
-
NTPDase enzyme preparation.
-
This compound stock solution.
-
ATP stock solution.
-
Assay buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[6]
-
Malachite green detection reagents.[6]
-
96-well microplate and plate reader.
2. Procedure:
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the NTPDase enzyme.
-
Pre-incubate for 5 minutes at 37°C.[6]
-
Start the reaction by adding ATP (e.g., 100 µM for NTPDase2).[6] The final volume is 50 µL.[6]
-
Incubate for 15 minutes at 37°C.[6]
-
Stop the reaction by adding the malachite green detection reagents.[6]
-
Incubate for 20 minutes at room temperature for color development.[6]
-
Measure the absorbance at 600 nm.[6]
-
Correct for background by subtracting the absorbance of a negative control (denatured enzyme).[6]
-
Calculate inhibition and determine IC₅₀ values.
Visualizations
Signaling Pathway
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
- 7. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Validating the Inhibitory Effect of NTPDase-IN-2 on NTPDase2: A Comparative Guide
This guide provides a comprehensive comparison of NTPDase-IN-2 with other commercially available NTPDase2 inhibitors. It is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, oncology, and immunology. This document summarizes key performance data, details experimental protocols for inhibitor validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Analysis of NTPDase2 Inhibitors
This compound demonstrates potent and selective inhibition of human NTPDase2.[1][2] The following table provides a comparative overview of this compound and other known NTPDase2 inhibitors, summarizing their inhibitory concentrations and modes of action to aid in the selection of the most appropriate compound for specific research needs.
| Inhibitor | Target(s) | IC50 / Kᵢ | Mode of Inhibition | Reference(s) |
| This compound | h-NTPDase-2, h-NTPDase-8 | IC50: 0.04 µM (h-NTPDase-2), 2.27 µM (h-NTPDase-8) | Non-competitive with respect to h-NTPDase-1/-2[1] | [1][2] |
| PSB-6426 | h-NTPDase2 | Kᵢ: 8.2 µM | Competitive[3][4] | [2][3][4] |
| PSB-16131 | h-NTPDase2 | IC50: 539 nM | Non-competitive[5] | [2][5] |
| NTPDase-IN-3 | NTPDase1, NTPDase2, NTPDase3, NTPDase8 | IC50: 1.07 µM (NTPDase2), 0.21 µM (NTPDase1), 0.38 µM (NTPDase3), 0.05 µM (NTPDase8) | Not specified | [2] |
Experimental Protocols
Accurate validation of NTPDase2 inhibition is crucial for reliable experimental outcomes. Below are two commonly employed methods for determining the inhibitory activity of compounds like this compound.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is a high-throughput method for measuring the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase2.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced.
Materials:
-
Recombinant human NTPDase2 (expressed in a suitable cell line, e.g., COS-7)
-
ATP (substrate)
-
This compound or other inhibitors
-
Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Malachite Green Reagent:
-
Solution A: 0.6 mM Malachite Green
-
Solution B: 20 mM Ammonium Molybdate in 1.5 M Sulfuric Acid
-
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the NTPDase2 enzyme preparation to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for 5 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 100 µM.[6]
-
Incubate the plate at 37°C for 15 minutes.[6]
-
Stop the reaction by adding 20 µL of Malachite Green Solution A followed by 30 µL of Ammonium Molybdate Solution B.[6]
-
Incubate at room temperature for 20 minutes to allow for color development.[6]
-
Measure the absorbance at 600 nm using a plate reader.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Capillary Electrophoresis (CE) Assay for NTPDase Activity
This method offers high sensitivity and resolution for separating and quantifying the substrate (ATP) and the product (ADP) of the NTPDase2 reaction.
Principle: Charged molecules migrate at different rates in an electric field within a narrow capillary, allowing for their separation and quantification based on their electrophoretic mobility.
Materials:
-
Recombinant human NTPDase2
-
ATP (substrate)
-
This compound or other inhibitors
-
Capillary Electrophoresis system with UV detection
Procedure:
-
Prepare solutions of ATP (substrate) with and without various concentrations of this compound in the reaction buffer.
-
An in-capillary enzymatic microreaction can be performed. This involves the hydrodynamic injection of plugs of the substrate/inhibitor solution, followed by a suspension of the enzyme preparation, and then another plug of the substrate/inhibitor solution into the capillary.[1][7]
-
Allow the enzymatic reaction to proceed for a defined period (e.g., 5 minutes) within the capillary at a controlled temperature.[1][7]
-
Apply a voltage to initiate the electrophoretic separation of the reaction components.
-
Detect the separated substrate (ATP) and product (ADP) by their UV absorbance at a specific wavelength (e.g., 210 nm).[1][7]
-
Quantify the peak areas of ATP and ADP to determine the extent of the enzymatic reaction.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value as described for the Malachite Green Assay.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the biological context of NTPDase2 inhibition and the general workflow for validating an inhibitor.
Caption: Purinergic signaling pathway illustrating the role of NTPDase2 in ATP hydrolysis and its inhibition by this compound.
References
- 1. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. courses.edx.org [courses.edx.org]
- 6. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
- 7. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NTPDase-IN-2 and Other NTPDase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of NTPDase-IN-2 with other commercially available nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. The information presented is collated from publicly available experimental data to facilitate informed decisions in research applications.
NTPDases are a family of ecto-enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP)[1]. This modulation of nucleotide levels affects a wide array of physiological processes, including neurotransmission, inflammation, and thrombosis, making NTPDase inhibitors valuable tools for research and potential therapeutic development[1][2]. This guide focuses on comparing the performance of this compound with other inhibitors based on their potency, selectivity, and mechanism of action.
Quantitative Comparison of NTPDase Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other selected NTPDase inhibitors against the four major cell surface-located human NTPDase isoforms: NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Inhibitor | Target Isoform(s) | IC50 / Ki (µM) | Mechanism of Action |
| This compound | h-NTPDase-2 | 0.04 (IC50)[1][3] | Non-competitive (for h-NTPDase-1 and -2)[1][3] |
| h-NTPDase-8 | 2.27 (IC50)[1][3] | ||
| h-NTPDase-1 | >100 (IC50)[3] | ||
| h-NTPDase-3 | >100 (IC50)[3] | ||
| NTPDase-IN-1 | h-NTPDase-1 | 0.05 (IC50)[4] | Non-competitive (for h-NTPDase-1 and -2)[4] |
| h-NTPDase-2 | 0.23 (IC50)[4] | ||
| h-NTPDase-8 | 0.54 (IC50)[4] | ||
| h-NTPDase-3 | >100 (IC50)[5] | ||
| NTPDase-IN-3 | h-NTPDase-8 | 0.05 (IC50)[4] | Not Reported |
| h-NTPDase-1 | 0.21 (IC50)[4] | ||
| h-NTPDase-3 | 0.38 (IC50)[4] | ||
| h-NTPDase-2 | 1.07 (IC50)[4] | ||
| CD39-IN-1 | h-NTPDase-1 (CD39) | 0.0687 (IC50)[4] | Not Reported |
| PSB-16131 | h-NTPDase-2 | 0.539 (IC50)[6] | Non-competitive[6] |
| PSB-6426 | h-NTPDase-2 | 8.2 (Ki)[4] | Competitive[7] |
| ARL67156 | r-NTPDase-1 | 11 (Ki)[4] | Competitive[4] |
| r-NTPDase-3 | 18 (Ki)[4] | ||
| Suramin | Broad Spectrum | Varies | Not Reported |
| h-NTPDase-IN-5 | h-NTPDase-8 | 0.32 (IC50)[8] | Not Reported |
| h-NTPDase-1 | 1.10 (IC50)[8] | ||
| h-NTPDase-3 | 26.14 (IC50)[8] | ||
| h-NTPDase-2 | 44.73 (IC50)[8] |
h-NTPDase: human NTPDase; r-NTPDase: rat NTPDase
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the purinergic signaling pathway and a general experimental workflow for assessing NTPDase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to NTPDase Inhibitors: NTPDase-IN-2 versus PSB-6426
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy and selectivity of two notable nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors: NTPDase-IN-2 and PSB-6426. This analysis is supported by available experimental data to aid in the selection of the appropriate tool compound for research in purinergic signaling.
Extracellular nucleotides such as ATP and ADP play a crucial role in a multitude of physiological and pathological processes by activating purinergic P2 receptors. The concentration of these signaling molecules is tightly regulated by a family of ecto-enzymes, the NTPDases. Among the eight known isoforms, NTPDase1, -2, -3, and -8 are the primary regulators of extracellular nucleotide levels, making them attractive targets for therapeutic intervention in areas such as oncology, immunology, and thrombosis. This guide focuses on a direct comparison of two commercially available inhibitors targeting these enzymes.
Quantitative Performance Analysis
The following tables summarize the known inhibitory activities of this compound and PSB-6426 against various human NTPDase isoforms. This data provides a snapshot of their relative potency and selectivity, which are critical parameters for designing and interpreting experiments.
Table 1: Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) | Inhibition Type |
| h-NTPDase1 | Data not available | Non-competitive |
| h-NTPDase2 | 0.04[1] | Non-competitive |
| h-NTPDase3 | Data not available | Data not available |
| h-NTPDase8 | 2.27[1] | Data not available |
Table 2: Inhibitory Activity of PSB-6426
| Target Isoform | Ki (µM) | Inhibition Type |
| h-NTPDase1 | > 100 (inactive) | - |
| h-NTPDase2 | 8.2[2] | Competitive |
| h-NTPDase3 | > 100 (inactive) | - |
| h-NTPDase8 | > 100 (inactive) | - |
h-NTPDase refers to the human isoform of the enzyme.
Based on the available data, this compound emerges as a potent inhibitor of NTPDase2 with an IC50 value in the nanomolar range. It also displays inhibitory activity against NTPDase8, suggesting a degree of selectivity for NTPDase2 over NTPDase8. In contrast, PSB-6426 is a selective competitive inhibitor of NTPDase2, albeit with a lower potency (Ki in the micromolar range) compared to this compound. Notably, PSB-6426 is reported to be inactive against NTPDase1, -3, and -8, as well as P2Y2, P2Y4, and P2Y6 receptors, highlighting its specific mode of action.
Experimental Methodologies
The determination of the inhibitory potency and selectivity of these compounds relies on robust enzymatic assays. The most common methods employed are the malachite green assay and capillary electrophoresis.
Malachite Green Assay
This colorimetric assay is a widely used method for measuring the activity of ATPases and other phosphatases.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The released phosphate reacts with a malachite green-molybdate complex under acidic conditions to produce a stable, colored product that can be measured spectrophotometrically at a wavelength of approximately 620-640 nm. The amount of color produced is directly proportional to the amount of phosphate released, and therefore to the enzyme's activity.
Protocol Outline:
-
Reaction Setup: The NTPDase enzyme is incubated with its substrate (ATP) in a suitable reaction buffer, typically at 37°C. The reaction mixture also contains the inhibitor at various concentrations.
-
Reaction Termination and Color Development: The enzymatic reaction is stopped, and the malachite green-molybdate reagent is added.
-
Measurement: The absorbance of the resulting colored complex is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Capillary Electrophoresis (CE) Assay
Capillary electrophoresis offers a high-resolution method for separating and quantifying the substrate (ATP) and the products (ADP and AMP) of the NTPDase reaction.
Principle: This technique separates molecules based on their electrophoretic mobility in a capillary filled with an electrolyte solution. When a voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation and quantification.
Protocol Outline:
-
Enzymatic Reaction: The NTPDase enzyme, substrate (ATP), and inhibitor are incubated together in a reaction buffer.
-
Sample Injection: A small plug of the reaction mixture is injected into the capillary.
-
Electrophoretic Separation: A high voltage is applied across the capillary, leading to the separation of ATP, ADP, and AMP.
-
Detection: The separated nucleotides are detected as they pass a detector, typically a UV detector.
-
Data Analysis: The peak areas of the substrate and products are used to determine the extent of the enzymatic reaction and the degree of inhibition. This method can also be used to determine the mode of inhibition by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The inhibition of NTPDases can have significant effects on purinergic signaling pathways, which are implicated in a variety of cellular processes, including cancer progression and immune responses.
Purinergic Signaling Pathway
Caption: Overview of the purinergic signaling cascade.
This diagram illustrates the central role of NTPDases in modulating the availability of extracellular nucleotides that activate P2 and P1 (adenosine) receptors, thereby influencing downstream cellular responses. NTPDase2 preferentially hydrolyzes ATP to ADP, which can then activate specific P2Y receptors.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for NTPDase inhibitor characterization.
This flowchart outlines the logical progression of experiments, from initial high-throughput screening to detailed mechanistic studies, for the comprehensive characterization of NTPDase inhibitors.
Conclusion
The choice between this compound and PSB-6426 will largely depend on the specific research question and experimental design. This compound offers high potency for NTPDase2, which may be advantageous for in vitro studies requiring strong target engagement. However, its activity against NTPDase8 and the lack of comprehensive selectivity data warrant careful consideration and potentially further characterization.
PSB-6426, while less potent, provides a high degree of selectivity for NTPDase2 over other NTPDase isoforms and related P2Y receptors. This makes it a valuable tool for specifically probing the function of NTPDase2 without confounding effects from the inhibition of other purinergic signaling components. Its competitive mode of action also provides a clear mechanistic basis for its effects.
Researchers should carefully consider these factors and the available data when selecting an inhibitor for their studies on the intricate roles of NTPDases in health and disease.
References
Independent Verification of NTPDase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NTPDase inhibitor, NTPDase-IN-2, with other commercially available alternatives. The information presented is based on publicly available data from suppliers and research articles. A critical finding of this review is the absence of independent peer-reviewed studies that specifically verify the performance and characteristics of this compound. All cited data for this compound originates from the manufacturer.
Executive Summary
This compound is marketed as a selective, non-competitive inhibitor of human NTPDase2. While the manufacturer's data suggests high potency, researchers should be aware that these findings have not been independently replicated in the scientific literature. This guide offers a side-by-side comparison of this compound with other inhibitors, details common experimental protocols for inhibitor evaluation, and illustrates the relevant biological pathways to aid in experimental design and data interpretation.
Data Presentation: Comparison of NTPDase Inhibitors
The following table summarizes the reported inhibitory activities (IC50/Ki) of this compound and several alternative compounds against various NTPDase isoforms. It is important to note that assay conditions can vary between studies, potentially affecting the absolute values.
| Inhibitor | Target Isoform(s) | IC50 / Ki (µM) | Inhibition Type | Source |
| This compound | h-NTPDase2 | IC50: 0.04 | Non-competitive | [1] |
| h-NTPDase8 | IC50: 2.27 | Non-competitive | [1] | |
| CD39-IN-1 | h-CD39 (NTPDase1) | IC50: 0.0687 | Not Specified | [1][2] |
| ARL 67156 | h-NTPDase1 (CD39) | Ki: 11 | Competitive | [1][3] |
| h-NTPDase3 | Ki: 18 | Competitive | [1][3] | |
| PSB 06126 | r-NTPDase1 | Ki: 0.33 | Not Specified | [1][4] |
| r-NTPDase2 | Ki: 19.1 | Not Specified | [1][4] | |
| r-NTPDase3 | Ki: 2.22 | Not Specified | [1][4] | |
| h-NTPDase3 | IC50: 7.76 | Not Specified | [1][4] | |
| PSB-16131 | h-NTPDase2 | IC50: 0.539 | Non-competitive | [1] |
h: human, r: rat. IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Mandatory Visualization
Signaling Pathway of NTPDase2 Inhibition
The diagram below illustrates the role of NTPDase2 in the purinergic signaling pathway and the consequence of its inhibition. NTPDase2 primarily hydrolyzes extracellular ATP to ADP. This action terminates signaling through ATP-gated P2X receptors but generates ADP, a ligand for various P2Y receptors. Inhibition of NTPDase2 leads to an accumulation of extracellular ATP and a reduction in ADP levels.
Caption: Role of NTPDase2 in purinergic signaling and its inhibition.
Experimental Workflow for Inhibitor Characterization
This workflow outlines the typical steps for identifying and characterizing a novel enzyme inhibitor, from initial screening to determining its mechanism of action.
Caption: Standard workflow for enzyme inhibitor screening and characterization.
Experimental Protocols
Determination of NTPDase Activity using Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis. It is a common, high-throughput method for measuring NTPDase activity.
Principle: The assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically at ~630 nm.
Materials:
-
Recombinant human NTPDase2 enzyme
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Substrate: Adenosine 5'-triphosphate (ATP) solution
-
Inhibitor: this compound and other test compounds
-
Malachite Green Reagent A: 0.6 mM Malachite Green in water
-
Malachite Green Reagent B: 20 mM Ammonium Molybdate in 1.5 M Sulfuric Acid
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer. The final DMSO concentration should not exceed 1-2%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer.
-
5 µL of inhibitor dilution (or buffer for control wells).
-
10 µL of NTPDase2 enzyme solution (concentration adjusted to ensure 10-20% substrate conversion in the linear range).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of ATP substrate. The final ATP concentration should be close to the Km value for NTPDase2 (~70 µM) for sensitive IC50 determination.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the initial velocity phase.
-
Stop Reaction & Color Development: Stop the reaction by adding the malachite green detection reagents:
-
20 µL of Malachite Green Reagent A.
-
30 µL of Malachite Green Reagent B.
-
-
Final Incubation: Incubate at room temperature for 20 minutes to allow for full color development.
-
Measurement: Read the absorbance at 600-650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" (vehicle) control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol for Determining Mode of Inhibition (Non-competitive)
To confirm the non-competitive inhibition mechanism of a compound like this compound, enzyme kinetics are measured at various substrate concentrations in the presence of a fixed inhibitor concentration.
Procedure:
-
Set up the Malachite Green Assay as described above.
-
Prepare multiple sets of reaction wells. Each set will have a fixed concentration of this compound (e.g., 0 nM, a concentration near the IC50, and a concentration ~5x IC50).
-
Within each set, vary the concentration of the ATP substrate (e.g., from 0.25x Km to 10x Km).
-
Measure the initial reaction velocity (rate of phosphate production) for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Interpretation: For a non-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis. This indicates that the inhibitor reduces the Vmax (maximum reaction velocity) without affecting the Km (substrate concentration at half-maximal velocity).[5][6][7]
Conclusion
This compound is presented as a potent and selective non-competitive inhibitor of NTPDase2. However, the lack of independent verification in peer-reviewed literature is a significant consideration for researchers. The data and protocols provided in this guide are intended to help researchers objectively evaluate this compound and its alternatives in their own experimental settings. It is strongly recommended that users perform in-house validation to confirm the activity and specificity of this and any other inhibitor before committing to extensive studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
NTPDase-IN-2 as an alternative to existing therapeutic compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NTPDase-IN-2 with existing therapeutic compounds targeting Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases). It includes a summary of performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support informed decisions in drug discovery and development.
Introduction to NTPDases
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) are a family of enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[1][2] This family includes eight members (NTPDase1-8), with NTPDase1 (also known as CD39), NTPDase2, NTPDase3, and NTPDase8 being the primary enzymes located on the cell surface, where they modulate the activation of P2 purinergic receptors.[2][3][4] By controlling the concentration of extracellular nucleotides, NTPDases influence a vast range of physiological and pathological processes, including immune responses, inflammation, platelet aggregation, and cancer progression.[1][5] The dysregulation of NTPDase activity is linked to various diseases, making these enzymes promising therapeutic targets.[5]
The Purinergic Signaling Cascade
The core function of cell-surface NTPDases is the sequential hydrolysis of ATP. NTPDase1, for example, efficiently converts ATP to ADP and then to adenosine monophosphate (AMP).[6] Other isoforms like NTPDase2 preferentially hydrolyze ATP to ADP, which can then be further metabolized.[7] The resulting AMP is subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[2] This cascade is pivotal in switching the extracellular microenvironment from a pro-inflammatory state (high ATP) to an anti-inflammatory one (high adenosine).[2]
Comparative Analysis of NTPDase Inhibitors
This compound is a selective inhibitor with high potency against human NTPDase2.[3] Its performance, when compared with other known NTPDase inhibitors, highlights its potential for specific therapeutic applications. The following table summarizes the inhibitory concentration (IC50) or constant (Ki) for this compound and several alternative compounds against various human (h) or rat (r) NTPDase isoforms.
| Compound | Target Selectivity | IC50 / Ki (µM) | Potential Therapeutic Applications |
| This compound | Selective for NTPDase2 | h-NTPDase2: 0.04 (IC50) h-NTPDase8: 2.27 (IC50)[3] | Cancer, Immunologic Disorders, Bacterial Infections[3] |
| CD39-IN-1 | Selective for NTPDase1 (CD39) | h-CD39: 0.0687 (IC50)[3] | Cancer[3] |
| PSB-16131 | Selective for NTPDase2 | h-NTPDase2: 0.539 (IC50)[3] | Inflammation, Neurodegenerative Diseases, Cancer[3] |
| h-NTPDase8-IN-1 | Selective for NTPDase8 | h-NTPDase8: 0.28 (IC50)[3] | Thrombosis, Diabetes, Inflammation, Cancer[3] |
| PSB-6426 | Selective for NTPDase2 | h-NTPDase2: 8.2 (Ki)[7] | Stroke, Cancer[7] |
| h-NTPDase-IN-3 | Pan-inhibitor | h-NTPDase1: 0.21h-NTPDase2: 1.07h-NTPDase3: 0.38h-NTPDase8: 0.05 (all IC50)[3] | Cancer, Thrombosis[3] |
| ARL 67156 | NTPDase Inhibitor | Broadly used, non-hydrolysable ATP analogue[6] | Research Tool |
| Perenostobart (SRF617) | Antibody targeting NTPDase1 (CD39) | 0.0019 (IC50, HEK293 OE cells)[3] | Cancer[3] |
| PSB-06126 | Selective Inhibitor | r-NTPDase1: 0.33 (Ki)r-NTPDase2: 19.1 (Ki)r-NTPDase3: 2.22 (Ki)[3] | Research Tool |
Experimental Protocols & Workflow
Evaluating the efficacy of NTPDase inhibitors like this compound requires a series of robust in vitro and in vivo assays. The general workflow involves initial screening for enzyme inhibition, followed by functional cell-based assays and validation in preclinical animal models.
NTPDase Activity Assay (Malachite Green Method)
This colorimetric assay quantifies NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Methodology:
-
Reaction Preparation: Prepare a reaction medium containing 0.5 mM CaCl₂, 120 mM NaCl, 5 mM KCl, 60 mM glucose, and 50 mM Tris-HCl buffer (pH 8.0).[8]
-
Enzyme Incubation: Add recombinant human NTPDase enzyme or cell preparations expressing the target NTPDase to the reaction medium. Pre-incubate for 10 minutes at 37°C.[8]
-
Inhibitor Addition: For inhibition studies, add varying concentrations of the test compound (e.g., this compound) to the wells. Include inhibitor-free controls.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., 1 mM ATP or ADP).[9] Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a malachite green reagent, which complexes with the liberated inorganic phosphate.
-
Quantification: Measure the absorbance at approximately 620-630 nm using a plate reader.[9] The amount of phosphate released is proportional to the enzyme activity.
-
IC50 Calculation: Plot the percentage of residual enzyme activity against the inhibitor concentration to determine the IC50 value.[9]
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function and is used to evaluate the effect of NTPDase inhibitors on platelet aggregation, a key process in thrombosis.[10]
Methodology:
-
Sample Preparation: Obtain venous blood from healthy volunteers who have not taken antiplatelet medication. Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation.[10]
-
Instrument Calibration: Calibrate the aggregometer using PRP (set to 0% light transmission) and PPP (set to 100% light transmission).
-
Incubation with Inhibitor: Add a defined volume of the test inhibitor (e.g., this compound) or vehicle control to an aliquot of PRP and incubate for 5 minutes at 37°C.[11]
-
Induction of Aggregation: Initiate platelet aggregation by adding a known agonist, such as ADP (e.g., 5 µM), collagen, or thrombin.[10][11]
-
Data Recording: The aggregometer records the change in light transmission over time as platelets aggregate. The maximum percentage of aggregation is determined.
-
Analysis: Compare the aggregation curves of inhibitor-treated samples to the control to determine the extent of inhibition.
In Vivo Thrombosis Model (Ferric Chloride-Induced)
Animal models are essential for evaluating the antithrombotic efficacy of NTPDase inhibitors in a physiological setting.[12][13] The ferric chloride (FeCl₃) model is a widely used method to induce vascular injury and thrombus formation.[14]
Methodology:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., mouse or rat). Surgically expose a target artery or vein (e.g., carotid artery or vena cava).
-
Drug Administration: Administer the test compound (this compound) or vehicle control to the animal via a suitable route (e.g., intravenous or oral).
-
Vascular Injury: Apply a small piece of filter paper saturated with a ferric chloride solution (e.g., 10% FeCl₃) to the adventitial surface of the exposed blood vessel for a few minutes.[14] This induces oxidative injury to the endothelium, triggering thrombosis.
-
Thrombus Monitoring: Monitor blood flow and thrombus formation in real-time using methods like intravital microscopy or a Doppler flow probe.[15] The primary endpoint is often the time to vessel occlusion.
-
Data Analysis: Compare the time to occlusion and thrombus stability between the inhibitor-treated group and the control group to assess the antithrombotic efficacy of the compound.
Conclusion
This compound demonstrates high potency and selectivity for NTPDase2, positioning it as a valuable candidate for therapeutic development, particularly in oncology and immunology. Its performance, as indicated by its low IC50 value, is highly competitive when compared to other selective and pan-NTPDase inhibitors. The experimental protocols outlined in this guide provide a robust framework for the further preclinical evaluation of this compound and other novel inhibitors, facilitating the progression of promising compounds from the laboratory to clinical applications.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 5. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor screening, IC50 determination, and mechanism of inhibition. [bio-protocol.org]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. In vivo models for the evaluation of antithrombotics and thrombolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ntno.org [ntno.org]
- 15. In Vivo Models of Platelet Function and Thrombosis | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of NTPDase-IN-2: A Guide for Researchers
A deep dive into the inhibitory profile of NTPDase-IN-2, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), reveals its potential as a valuable tool for studying purinergic signaling. This guide provides a comparative analysis of its activity, experimental protocols for its use, and visualizations of the relevant biological pathways.
This compound, also identified as compound 5g in its initial characterization, demonstrates high selectivity for human NTPDase2 (h-NTPDase2). This targeted inhibition allows for the specific modulation of extracellular ATP and ADP levels, which are key signaling molecules in a variety of physiological and pathological processes, including neurotransmission, inflammation, and cancer.
Quantitative Analysis of Inhibitory Activity
This compound exhibits a potent and selective inhibitory effect on specific isoforms of human NTPDases. The half-maximal inhibitory concentrations (IC50) have been determined, showcasing its preference for h-NTPDase2.
| Target Isoform | IC50 (µM) |
| h-NTPDase1 | >100 |
| h-NTPDase2 | 0.04 |
| h-NTPDase3 | >100 |
| h-NTPDase8 | 2.27 |
Data sourced from a study published in Bioorganic Chemistry.[1]
The inhibitory assays that yielded these values were conducted using specific experimental conditions detailed in the original research. While the specific cell line used for the initial screening was not explicitly detailed in the primary publication, the methodology points to the use of human NTPDases, likely expressed in a host cell line for enzymatic assays. Further studies are required to generate a comprehensive comparative profile across a panel of different cell lines.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for assessing the activity of this compound are provided below.
NTPDase Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of this compound against various NTPDase isoforms.
Materials:
-
This compound (compound 5g)
-
Human NTPDase isoforms (recombinant or from cell lysates)
-
ATP (substrate)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Malachite green reagent (for phosphate detection)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a solution of this compound at various concentrations.
-
In a 96-well plate, add the NTPDase enzyme preparation to the assay buffer.
-
Add the different concentrations of this compound to the wells. A control group with no inhibitor should be included.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay
To assess the cytotoxic effects of this compound on different cell lines, a standard cell viability assay, such as the MTT or XTT assay, can be employed.
Materials:
-
Selected cell lines (e.g., cancer cell lines, immune cells)
-
This compound
-
Cell culture medium
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Incubator
-
Microplate reader
Procedure:
-
Seed the selected cell lines in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include an untreated control group.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value for cytotoxicity.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.
Conclusion
This compound is a potent and selective inhibitor of h-NTPDase2, making it a critical tool for dissecting the roles of this enzyme in purinergic signaling. This guide provides the foundational data and protocols necessary for researchers to incorporate this compound into their studies. Future research should focus on expanding the comparative analysis of this compound across a diverse range of cell lines to better understand its cell-type-specific effects and therapeutic potential.
References
Validating NTPDase-IN-2 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NTPDase-IN-2, a selective inhibitor of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), with other known inhibitors. The objective is to facilitate the validation of its therapeutic target by presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction to NTPDases and Their Therapeutic Potential
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] This regulation is vital in a multitude of physiological processes, including neurotransmission, inflammation, thrombosis, and immune responses. Dysregulation of NTPDase activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders, making them attractive therapeutic targets.[3][4]
This compound has emerged as a potent and selective inhibitor, particularly for NTPDase2, offering a valuable tool for studying the specific roles of this enzyme isoform and as a potential lead compound for drug development.
Comparative Analysis of NTPDase Inhibitors
The following tables summarize the quantitative data for this compound and other commonly used NTPDase inhibitors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
Table 1: Inhibitory Potency (IC50/Ki in µM) of Selected NTPDase Inhibitors
| Inhibitor | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NTPDase8 | Reference(s) |
| This compound | - | 0.04 | - | 2.27 | MedchemExpress |
| ARL67156 | Ki: 11-27 | Weakly active/Inactive | Ki: 18-112 | Weakly active | [5] |
| Suramin | Potent (non-selective) | Potent (non-selective) | Potent (non-selective) | Potent (non-selective) | [6] |
| PSB-6426 | 50% inhibition at 10µM | Ki: 8.2 | Inactive | Inactive | [1][7] |
Data presented as IC50 unless otherwise specified. A lower value indicates higher potency. "-" indicates data not available.
Table 2: Selectivity Profile of NTPDase Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Target Effects |
| This compound | NTPDase2 | Data on broad selectivity is limited. |
| ARL67156 | NTPDase1, NTPDase3 | Also inhibits NPP1.[5] |
| Suramin | Pan-NTPDase inhibitor | Antagonist for various P2 receptors and other receptors.[6][8][9] |
| PSB-6426 | NTPDase2 | Does not interact with P2Y2, P2Y4, or P2Y6 receptors.[1] |
Key Experimental Protocols
Accurate validation of this compound's therapeutic target relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize NTPDase inhibitors.
Malachite Green Assay for NTPDase Activity
This colorimetric assay is a widely used method for determining NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.[1][3][10][11][12]
Materials:
-
96-well microtiter plates
-
NTPDase enzyme source (recombinant enzyme or cell membrane preparations)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Substrate: ATP or ADP solution
-
This compound and other inhibitors
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Stopping Reagent: 34% (w/v) sodium citrate
-
Phosphate standard solution
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the NTPDase enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the substrate (ATP or ADP). The final substrate concentration should be near the Km value for the specific NTPDase isoform if determining Ki values.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the Malachite Green Reagent A, followed by Reagent B. Alternatively, a combined and stabilized malachite green reagent can be used.
-
Allow color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
A phosphate standard curve should be generated to determine the concentration of Pi released.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Assay for NTPDase Activity
This method offers high specificity and allows for the simultaneous detection and quantification of the substrate and its hydrolysis products (e.g., ATP, ADP, AMP).[13][14][15][16][17][18]
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to separate nucleotides based on their polarity. The concentration of each nucleotide is determined by measuring its UV absorbance.
Materials:
-
HPLC system with a UV detector and a C18 reverse-phase column
-
NTPDase enzyme source
-
Assay Buffer (as described for the Malachite Green Assay)
-
Substrate: ATP or ADP solution
-
Inhibitors
-
Mobile Phase: e.g., a gradient of ammonium acetate and acetonitrile
-
Perchloric acid or other quenching solution
-
Nucleotide standards (ATP, ADP, AMP)
Procedure:
-
Set up the enzymatic reaction as described in the Malachite Green Assay protocol (steps 1-5).
-
Stop the reaction by adding a quenching solution, such as ice-cold perchloric acid, to precipitate the enzyme.
-
Centrifuge the samples to pellet the precipitated protein.
-
Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).
-
Filter the samples before injecting them into the HPLC system.
-
Separate the nucleotides using a C18 column with an appropriate mobile phase gradient.
-
Detect the nucleotides by UV absorbance at 260 nm.
-
Quantify the amount of substrate consumed and products formed by comparing the peak areas to a standard curve generated with known concentrations of nucleotide standards.
-
Calculate the enzyme activity and the percentage of inhibition.
Fluorescence Polarization Immunoassay (FPIA) for NTPDase Activity
FPIA is a homogeneous and sensitive method that can be adapted for high-throughput screening of NTPDase inhibitors.[19][20][21]
Principle: This competitive immunoassay measures the change in fluorescence polarization of a fluorescently labeled nucleotide tracer. The product of the NTPDase reaction (ADP or AMP) competes with the tracer for binding to a specific antibody. When the tracer is bound to the larger antibody, it tumbles slower in solution, resulting in a higher fluorescence polarization. Increased product formation leads to displacement of the tracer and a decrease in fluorescence polarization.
Materials:
-
Fluorescence polarization plate reader
-
384-well black microtiter plates
-
NTPDase enzyme source
-
Assay Buffer
-
Substrate: ATP or ADP
-
Inhibitors
-
Fluorescently labeled nucleotide tracer (e.g., ADP-fluorescein)
-
Specific monoclonal antibody against the product nucleotide (e.g., anti-ADP)
Procedure:
-
Dispense the NTPDase enzyme and inhibitor solutions into the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA or heating).
-
Add a mixture of the fluorescently labeled nucleotide tracer and the specific antibody to each well.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
A decrease in polarization indicates higher enzyme activity (more product to displace the tracer).
-
Calculate the percentage of inhibition and determine IC50 values.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Purinergic signaling pathway modulated by NTPDases.
Caption: General experimental workflow for NTPDase inhibitor characterization.
Caption: Logical steps for validating NTPDase2 as a therapeutic target.
Conclusion
This compound demonstrates high potency and selectivity for NTPDase2 in vitro, positioning it as a valuable research tool and a promising starting point for therapeutic development. This guide provides the foundational data and methodologies for researchers to further validate its therapeutic potential. Future studies should focus on direct comparative analyses with other inhibitors, comprehensive selectivity profiling, and robust in vivo efficacy and safety evaluations in relevant disease models. The provided experimental protocols and conceptual diagrams are intended to support the design and execution of these critical validation studies.
References
- 1. Malachite green assay for measuring NTPDase activity (CD39 and NTPDases2, –3 and 8) [bio-protocol.org]
- 2. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 6. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. interchim.fr [interchim.fr]
- 11. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for HPLC-based activity profiling for natural products with activities against tropical parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Fluorescence Polarization-Based Bioassays: New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. squ.elsevierpure.com [squ.elsevierpure.com]
- 20. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 21. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NTPDase-IN-2 and Other Small Molecule Inhibitors for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, purinergic signaling pathways, mediated by extracellular nucleotides like ATP and ADP, play a pivotal role in a vast array of physiological and pathological processes.[1] Central to the regulation of these pathways are ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), a family of cell surface enzymes that hydrolyze ATP and ADP to AMP, thereby modulating the activation of P2 receptors. The therapeutic potential of targeting these enzymes in cancer, inflammation, and thrombosis has spurred the development of small molecule inhibitors. This guide provides a head-to-head comparison of NTPDase-IN-2 with other notable small molecule inhibitors, offering a comprehensive overview of their performance based on available experimental data.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency (IC50 or Ki) of this compound and other selected small molecule inhibitors against various human (h) and rat (r) NTPDase isoforms. This data allows for a direct comparison of their efficacy and selectivity.
| Inhibitor | Target Isoform(s) | IC50 / Ki (µM) | Comments |
| This compound | h-NTPDase2 | 0.04[2] | Selective for NTPDase2 and NTPDase8. |
| h-NTPDase8 | 2.27[2] | ||
| ARL 67156 | h-NTPDase1 | 11 (Ki)[3][4][5] | Weak, competitive inhibitor of NTPDase1 and 3.[4][5] |
| h-NTPDase3 | 18 (Ki)[3][4] | Ineffective against NTPDase2 and human NTPDase8.[4][5] | |
| h-NPP1 | 12 (Ki)[3][4] | ||
| POM-1 | h-NTPDase1 (CD39) | 2.58 (Ki)[6] | Polyoxometalate compound. |
| h-NTPDase2 | 28.8 (Ki)[6] | Usefulness may be limited by off-target effects on synaptic transmission.[1] | |
| h-NTPDase3 | 3.26 (Ki)[6] | ||
| Ceritinib | h-CD39 | ~10-11.3 | Anaplastic lymphoma kinase (ALK) inhibitor with off-target activity against CD39.[7] Non-competitive, allosteric inhibition.[8][9] |
Experimental Protocols
The determination of inhibitor potency is crucial for comparative analysis. The Malachite Green Assay is a common and reliable colorimetric method used to measure the activity of NTPDases by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP.
Malachite Green Assay for NTPDase Activity
Principle: This assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate in an acidic solution. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of inorganic phosphate released by the NTPDase enzyme.
Materials:
-
Recombinant human NTPDase enzymes (e.g., NTPDase1/CD39, NTPDase2, NTPDase3, NTPDase8)
-
Assay Buffer: 25 mM Tris-HCl, 5 mM CaCl2, pH 7.5
-
Substrate: ATP or ADP solution (e.g., 10 mM stock)
-
Test Inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent A: Malachite green hydrochloride and ammonium molybdate in sulfuric acid.
-
Malachite Green Reagent B: Sodium citrate solution.
-
Phosphate Standard (e.g., KH2PO4) for generating a standard curve.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Add 25 µL of diluted recombinant NTPDase enzyme to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. A solvent control (e.g., DMSO) should be included.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 25 µL of the substrate (ATP or ADP) to each well to start the enzymatic reaction. The final substrate concentration should be near the Km value for the specific NTPDase isoform if determining Ki values.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Color Development:
-
Stop the reaction by adding 10 µL of Malachite Green Reagent A to each well.
-
Incubate for 10 minutes at room temperature to allow for the development of the color complex.
-
Add 10 µL of Malachite Green Reagent B to stabilize the color.
-
Incubate for an additional 20 minutes at room temperature.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which these inhibitors function, the following diagrams illustrate the purinergic signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Purinergic signaling pathway illustrating the role of NTPDases.
Caption: Experimental workflow for screening NTPDase inhibitors.
Head-to-Head Comparison and Discussion
This compound emerges as a highly potent and selective inhibitor of NTPDase2, with an IC50 value in the nanomolar range (40 nM).[2] Its selectivity for NTPDase2 and, to a lesser extent, NTPDase8, makes it a valuable tool for dissecting the specific roles of these isoforms in physiological and pathological processes. The non-competitive mode of inhibition for NTPDase1 and NTPDase2 suggests it binds to an allosteric site, which could offer advantages in terms of overcoming high substrate concentrations in the cellular environment.
ARL 67156 has been a widely used tool compound for studying purinergic signaling. However, its potency is relatively weak, with Ki values in the micromolar range for NTPDase1 and NTPDase3.[3][4][5] Importantly, it is largely ineffective against NTPDase2 and human NTPDase8, highlighting its limited scope.[4][5] Its utility is further constrained by its nucleotide analog structure, which can lead to off-target effects on other nucleotide-binding proteins.
POM-1 , a polyoxometalate, demonstrates good potency against NTPDase1 and NTPDase3.[6] However, its chemical nature is a significant drawback, as it is known to have off-target effects, including the inhibition of synaptic transmission independent of NTPDase activity, which complicates the interpretation of experimental results.[1]
Ceritinib , an approved anti-cancer drug, presents an interesting case of drug repurposing. Its identification as a non-competitive, allosteric inhibitor of CD39 (NTPDase1) opens new avenues for its therapeutic application.[8][9] While its potency against CD39 is in the micromolar range, its known pharmacokinetic and safety profiles in humans are significant advantages for translational research. However, as a multi-kinase inhibitor, its effects are not specific to CD39, and off-target activities need to be carefully considered.[7]
Conclusion
The choice of a small molecule inhibitor for NTPDase research depends heavily on the specific scientific question being addressed. This compound stands out for its high potency and selectivity for NTPDase2 and NTPDase8, making it an excellent choice for studies focused on these particular isoforms. For broader inhibition of NTPDase1 and NTPDase3, POM-1 offers higher potency than ARL 67156 , though its potential for off-target effects must be carefully controlled for. Ceritinib represents a promising lead for the development of novel CD39 inhibitors with favorable drug-like properties, although its current use is complicated by its multi-target profile.
Future research should focus on developing more potent and isoform-selective NTPDase inhibitors with improved pharmacological properties to fully unlock the therapeutic potential of targeting the purinergic signaling pathway.
References
- 1. The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission, an action independent of NTPDase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 - a promising target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for NTPDase-IN-2: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific hazard data, a highly cautious approach is mandatory. As a selective enzyme inhibitor, NTPDase-IN-2 should be assumed to be toxic and biologically active.
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times when handling this compound.
-
Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended as an additional safety measure.
-
Body Protection: A properly fastened lab coat is mandatory.
-
Respiratory Protection: If there is a potential for aerosolization and the procedure cannot be confined to a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department for guidance on respirator selection and required fit-testing.
-
Spill and Exposure Procedures
-
Spill: In the event of a spill, immediately evacuate the affected area. For minor spills, and if you are trained and equipped to handle them, use an appropriate chemical absorbent material (e.g., absorbent pads, vermiculite). All cleanup materials must be collected in a sealed and properly labeled hazardous waste container. For major spills, or if you are not comfortable with the cleanup procedure, evacuate the area and immediately contact your institution's EHS or emergency response team.
-
Skin Contact: Should skin contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek prompt medical attention.
-
Eye Contact: In case of eye contact, immediately flush the eyes with a gentle stream of water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: If the compound is inhaled, move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting if the compound is ingested. Seek immediate medical attention.
Operational and Disposal Plans
The following step-by-step procedure outlines the proper disposal of this compound, treating it as a hazardous chemical waste product.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste materials contaminated with this compound, such as weighing papers, contaminated pipette tips, gloves, and absorbent materials from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container. This container should be constructed of a material compatible with the chemical and any solvents used, with a polyethylene container having a secure screw-top lid being a suitable option.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental supernatants, must be collected in a dedicated hazardous liquid waste container. This container should be shatter-resistant, leak-proof, and have a secure screw cap. To prevent potentially dangerous chemical reactions, do not mix this waste with other chemical waste streams without first confirming their compatibility.
Step 2: Labeling of Hazardous Waste
Accurate and thorough labeling of hazardous waste is a critical safety and regulatory requirement. The label on your hazardous waste container must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number , with a note about the existing discrepancy (e.g., "CAS: 2939933-03-4 or 2883147-47-3 - verification required")
-
An estimated concentration and total quantity of the chemical waste.
-
The date when the first waste was added to the container.
-
The name of the Principal Investigator and the specific laboratory location .
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within your laboratory.
-
This area should be located away from general laboratory traffic and must have secondary containment to control any potential leaks.
-
Ensure that the storage area is maintained in a cool and dry condition.
Step 4: Arranging for Final Disposal
-
When the waste container is full, or if you will no longer be generating this specific type of waste, you must arrange for its proper disposal.
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup.
-
Strictly follow all of their specific procedures for requesting a waste collection and any associated documentation.
Data Presentation
As no specific quantitative data for this compound could be definitively verified, the following table summarizes the essential procedural information for its safe handling and disposal.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 2939933-03-4 or 2883147-47-3 (Conflicting information exists) |
| Primary Hazard | Potentially toxic; specific hazards are unknown. Must be treated as hazardous. |
| Handling Location | Certified Chemical Fume Hood |
| Required PPE | Chemical safety goggles, chemical-resistant gloves (nitrile recommended), lab coat. |
| Solid Waste Disposal | Collect in a dedicated and appropriately labeled hazardous waste container. |
| Liquid Waste Disposal | Collect in a dedicated and appropriately labeled hazardous liquid waste container. |
| Waste Labeling | Must include "Hazardous Waste," full chemical name, CAS number, concentration, quantity, date, PI name, and lab location. |
| Disposal Method | Arrange for pickup and disposal through the institution's designated hazardous waste management service. |
| Spill Cleanup | Use appropriate chemical absorbent material; collect all cleanup debris in a sealed hazardous waste container. Contact EHS for large or unmanageable spills. |
Mandatory Visualization
Essential Safety and Operational Guide for Handling NTPDase-IN-2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NTPDase-IN-2. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling the compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound, especially if in powdered form. |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of the laboratory personnel.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust or aerosols.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Follow the specific storage temperature recommendations provided by the manufacturer.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Unused Compound: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with the compound should be considered contaminated and disposed of as hazardous waste.
Experimental Protocols and Visualizations
General Workflow for Handling this compound
The following diagram illustrates a standard workflow for preparing a solution of this compound for experimental use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
